molecular formula C3H4BrClO2 B1584571 2-Bromoethyl chloroformate CAS No. 4801-27-8

2-Bromoethyl chloroformate

Cat. No.: B1584571
CAS No.: 4801-27-8
M. Wt: 187.42 g/mol
InChI Key: ZLCKDYMZBZNBMJ-UHFFFAOYSA-N
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Description

2-Bromoethyl chloroformate is a useful research compound. Its molecular formula is C3H4BrClO2 and its molecular weight is 187.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethyl carbonochloridate
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InChI

InChI=1S/C3H4BrClO2/c4-1-2-7-3(5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZLCKDYMZBZNBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70197395
Record name 2-Bromoethyl chloroformate
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Molecular Weight

187.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4801-27-8
Record name Carbonochloridic acid, 2-bromoethyl ester
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Record name 2-Bromoethyl chloroformate
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Record name 2-Bromoethyl chloroformate
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Record name 2-bromoethyl chloroformate
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Record name 2-BROMOETHYL CHLOROFORMATE
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Foundational & Exploratory

what is the structure of 2-Bromoethyl chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Reactivity, and Application of 2-Bromoethyl Chloroformate

Abstract

This compound (C₃H₄BrClO₂) is a bifunctional electrophilic reagent of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its structure incorporates two distinct reactive centers: a highly electrophilic chloroformate moiety and a primary alkyl bromide. This unique combination allows for its use in a range of applications, from the straightforward protection of amines and alcohols to more complex synthetic strategies involving sequential or intramolecular reactions. This guide provides a comprehensive technical overview of its chemical properties, core reactivity, detailed experimental protocols for its principal applications, and a critical evaluation of its putative biological activity.

Core Molecular Structure and Physicochemical Properties

This compound is a dense, colorless to pale yellow liquid. The molecule's reactivity is dictated by the electronic properties of its functional groups. The chloroformate group is an acyl chloride derivative, rendering the carbonyl carbon highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent oxygen and chlorine atoms enhances this electrophilicity. Concurrently, the bromoethyl group provides a classic electrophilic site for Sₙ2-type substitution reactions.

A summary of its key identifiers and properties is presented below.

PropertyValueCitation(s)
IUPAC Name 2-bromoethyl carbonochloridate[1]
CAS Number 4801-27-8[1]
Molecular Formula C₃H₄BrClO₂[1]
Molecular Weight 187.42 g/mol [1]
Appearance Liquid
Density 1.749 g/mL at 25 °C[2]
Boiling Point 67-68 °C at 11 mmHg[2]
Refractive Index n20/D 1.478[2]
SMILES C(CBr)OC(=O)Cl[1]
InChIKey ZLCKDYMZBZNBMJ-UHFFFAOYSA-N[1]

Fundamental Reactivity and Mechanistic Considerations

The utility of this compound stems from its dual reactivity, which can be harnessed in a controlled manner.

The Chloroformate Moiety: Reaction with Nucleophiles

The primary reaction of the chloroformate group is acylation of nucleophiles. This reaction is rapid and typically exothermic.

  • Reaction with Amines: Primary and secondary amines readily attack the carbonyl carbon to form stable carbamate derivatives, releasing HCl as a byproduct.[3] This is the most common application, particularly for the protection of amine functionalities during multi-step syntheses. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃) to scavenge the generated HCl.

  • Reaction with Alcohols: Alcohols react similarly to form carbonate esters. This reaction may require a stronger base or catalyst compared to aminolysis.

G cluster_amine Amine Acylation cluster_alcohol Alcohol Acylation Amine R₂NH Carbamate O R₂N—C—O—CH₂CH₂Br Amine->Carbamate + Base - Base·HCl Alcohol R'OH Carbonate O R'O—C—O—CH₂CH₂Br Alcohol->Carbonate + Base - Base·HCl Reagent O Cl—C—O—CH₂CH₂Br Reagent->Amine Reagent->Alcohol

Diagram 1: General reactivity of this compound with nucleophiles.
The 2-Bromoethyl Moiety: A Handle for Further Functionalization

The terminal bromide serves as a good leaving group in Sₙ2 reactions. This allows for the introduction of a second nucleophile or for intramolecular cyclization after the chloroformate has reacted. For instance, reaction with an amino alcohol can first form a carbamate, followed by a base-induced intramolecular cyclization to yield a substituted N-carboxy-oxazolidine. This bifunctionality is a key feature for synthetic strategists, enabling the construction of heterocyclic systems.[1][4]

Applications in Chemical Synthesis

Protocol: Protection of Amines as 2-Bromoethyl Carbamates

This protocol describes a general procedure for the protection of a primary or secondary amine. The resulting carbamate is stable to a range of conditions, while the bromoethyl group remains available for subsequent transformations. The causality behind this protocol lies in the rapid and high-yield acylation of the nucleophilic amine by the highly electrophilic chloroformate, driven to completion by an acid scavenger.

Materials:

  • Amine (1.0 equiv)

  • This compound (1.05-1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Non-nucleophilic base (e.g., Triethylamine, Et₃N, 1.2 equiv)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

G A 1. Setup Dissolve amine (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM under N₂. Cool to 0 °C. B 2. Reaction Add this compound (1.05 eq) dropwise via syringe. Maintain 0 °C. A->B C 3. Monitoring Warm to RT. Stir for 1-3 h. Monitor by TLC or LC-MS. B->C D 4. Quench & Workup Quench with sat. NaHCO₃ (aq). Separate layers. Extract aqueous with DCM. C->D E 5. Purification Combine organic layers, wash with brine, dry (MgSO₄), filter, and concentrate. D->E F 6. Characterization Purify by column chromatography if needed. Characterize by NMR, IR, MS. E->F

Diagram 2: Workflow for a typical amine protection protocol.

Step-by-Step Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice-water bath.

    • Causality: Anhydrous conditions prevent hydrolysis of the chloroformate. The base is essential to neutralize the HCl formed, preventing protonation of the starting amine (which would render it non-nucleophilic) and promoting the reaction to completion. Cooling mitigates the exothermic nature of the reaction.

  • Addition: Add this compound (1.05 equiv) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting amine.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

Application: N-Dealkylation of Tertiary Amines (Modified von Braun Reaction)

Chloroformate reagents are widely used as superior alternatives to the toxic cyanogen bromide in the von Braun reaction for the N-dealkylation of tertiary amines.[5][6] The reaction proceeds in two stages: (1) reaction of the tertiary amine with the chloroformate to form a quaternary ammonium salt, which rapidly fragments to form a carbamate and an alkyl halide, and (2) hydrolysis or reduction of the stable carbamate intermediate to liberate the secondary amine.

Diagram 3: Two-stage process for N-dealkylation using a chloroformate reagent.

This method is particularly valuable in pharmaceutical chemistry for synthesizing metabolites or modifying complex alkaloids.[6] The choice of the alkyl group on the chloroformate can influence the ease of the final deprotection step.

Role in Drug Development: The Antitumor Prodrug Hypothesis

Some commercial suppliers describe this compound as a potent antitumor compound that acts as a prodrug, being activated by hydrolysis to 2-bromoethanol, which then inhibits DNA synthesis.[7] While direct, peer-reviewed evidence for this specific agent is scarce, the underlying chemical principle is well-established in oncology. Many potent chemotherapeutics, such as nitrogen mustards, are bifunctional 2-haloethyl compounds.[8] Their mechanism of action involves intramolecular cyclization to form highly reactive, strained aziridinium ions, which are potent electrophiles that alkylate nucleophilic sites on DNA, particularly the N7 position of guanine.[8] This leads to DNA damage, cross-linking, and ultimately, apoptosis in rapidly dividing cancer cells.[9]

It is plausible that this compound or its hydrolysis product could act similarly, forming a reactive electrophile that alkylates DNA. However, this remains a proposed mechanism based on analogy rather than direct experimental validation for this specific molecule.

G A 2-Bromoethyl Chloroformate B 2-Bromoethanol (Active Metabolite) A->B Hydrolysis (in vivo) C Reactive Electrophile (e.g., Oxiranium/Epoxide) B->C Intramolecular Cyclization E Alkylated DNA Adduct (e.g., at Guanine-N7) C->E Nucleophilic Attack D DNA D->E F Replication/Transcription Block -> Apoptosis E->F

Diagram 4: Plausible bioactivation and DNA alkylation mechanism for 2-bromoethyl derivatives.

Analytical and Spectroscopic Characterization

Confirming the structure and purity of this compound and its derivatives is critical. The following table summarizes the expected spectroscopic signatures.

TechniqueExpected Features
¹H NMR Two triplets, each integrating to 2H. The triplet for -CH₂-Br is expected around δ 3.5-3.7 ppm. The triplet for -O-CH₂- is shifted further downfield due to the adjacent oxygen and chloroformate group, expected around δ 4.6-4.8 ppm. The coupling constant (J) should be ~6-7 Hz.
¹³C NMR Three distinct signals: The carbon of the -CH₂-Br group (~30-35 ppm), the carbon of the -O-CH₂- group (~70-75 ppm), and the highly deshielded carbonyl carbon of the chloroformate (~150-155 ppm).
IR A very strong, characteristic C=O stretch for the acyl chloride (chloroformate) group, typically appearing at a high wavenumber, around 1775-1800 cm⁻¹. A C-O stretch around 1150-1200 cm⁻¹. C-Br and C-Cl stretches in the fingerprint region.

Safety, Handling, and Disposal

WARNING: this compound is a highly reactive, corrosive, and toxic compound. It is water-reactive and a lachrymator. Strict safety protocols must be followed.

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (butyl rubber or laminate), and chemical splash goggles with a full-face shield.

  • Handling: Use only under an inert atmosphere (N₂ or Ar) with dry glassware and solvents to prevent decomposition. Avoid inhalation of vapors and any contact with skin or eyes.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area, typically refrigerated at 2-8 °C.

  • Spills and Disposal: Small spills can be absorbed with an inert material (e.g., vermiculite, dry sand). The reagent and any contaminated materials must be quenched carefully before disposal. A recommended quenching procedure is the slow, cautious addition of the material to a stirred, cold (ice bath) solution of sodium hydroxide or sodium carbonate in a compatible solvent mixture (e.g., water/ethanol). This process is highly exothermic and liberates gas; it must be performed slowly in the fume hood. Dispose of all waste in accordance with institutional and local regulations.

Conclusion

This compound is a versatile and powerful synthetic tool. Its value lies in its predictable bifunctionality, allowing for the stable protection of nucleophilic groups while retaining a reactive handle for subsequent Sₙ2 chemistry. While its application in N-dealkylation is well-contextualized by modern von Braun-type reactions, its potential as a targeted antitumor agent, though mechanistically plausible, requires further empirical validation. For the synthetic chemist, a thorough understanding of its reactivity and stringent adherence to safety protocols are paramount to leveraging its full potential in the design and execution of complex molecular architectures.

References

physical and chemical properties of 2-Bromoethyl chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromoethyl Chloroformate: Properties, Reactivity, and Applications

Foreword: A Molecule of Duality

In the landscape of synthetic chemistry and drug development, few reagents present the dual utility of this compound (CAS No. 4801-27-8). At first glance, it is a classical chloroformate, a versatile electrophile for the derivatization and protection of nucleophiles. Yet, beneath this functional group lies a latent therapeutic potential; it is a prodrug, designed to release a cytotoxic payload. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, moving beyond catalog data to explore its chemical behavior, practical applications, and the mechanistic rationale that underpins its use. We will dissect its properties not as static data points, but as critical parameters that dictate its handling, reactivity, and ultimate function in both the reaction flask and biological systems.

Core Physicochemical & Spectroscopic Profile

A molecule's identity is defined by its physical and spectral properties. These are not mere benchmarks but crucial data for predicting behavior in solvent, confirming identity post-reaction, and ensuring safe handling.

Physical and Chemical Identity

The fundamental properties of this compound are summarized in the table below. Its high density is notable, as is its reactivity with water, which necessitates handling under anhydrous conditions.

PropertyValueSource(s)
IUPAC Name 2-bromoethyl carbonochloridate[1]
CAS Number 4801-27-8[1]
Molecular Formula C₃H₄BrClO₂[2]
Molecular Weight 187.42 g/mol [2]
Appearance Clear yellow liquid[1]
Density 1.749 g/mL at 25 °C[1]
Boiling Point 67-68 °C at 11 mmHg[1]
Refractive Index (n²⁰/D) 1.478[1]
Flash Point 62 °C (143 °F)[1]
Solubility Reacts with water. Soluble in common organic solvents like benzene, toluene, ketones, and ethers. Quantitative data is not readily available.[3]
Synonyms (2-Bromoethoxy)carbonyl chloride, β-Bromoethyl chloroformate, 2-Bromoethyl chlorocarbonate[1]
Spectroscopic Signature

Confirming the structure and purity of this compound is paramount. While a dedicated, fully assigned spectrum for this compound is not available in public spectral databases, we can deduce its expected signature from its chloro-analogue and established spectroscopic principles.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon environments in this compound are distinct, giving rise to a predictable NMR spectrum. The two methylene groups (-CH₂-) form an A₂B₂ system, appearing as two triplets.

  • ¹H NMR Estimation: Based on Shoolery's rule for substituted ethanes, we can estimate the chemical shifts. The base shift for an ethyl group is ~1.2 ppm (CH₃) and ~3.4 ppm (CH₂-O). The bromine and chloroformate groups will deshield the adjacent protons.

    • -CH₂-Br: The protons on the carbon adjacent to the bromine are expected to be further downfield. Estimated shift: ~3.6 ppm (triplet) .

    • -CH₂-O-: The protons on the carbon adjacent to the ester oxygen are highly deshielded by the electronegative oxygen and the carbonyl group. Estimated shift: ~4.6 ppm (triplet) .

    • Comparative Insight: The known ¹H NMR signals for the analogous 2-chloroethyl chloroformate are δ 4.55 ppm and δ 3.76 ppm.[4] Since bromine is less electronegative but more polarizable than chlorine, the shifts for the bromo-compound are expected to be very similar, with the -CH₂-Br signal potentially slightly upfield compared to its chloro counterpart.

  • ¹³C NMR Estimation:

    • -CH₂-Br: Expected shift around ~30-35 ppm .

    • -CH₂-O-: Expected shift around ~65-70 ppm .

    • C=O: The carbonyl carbon of a chloroformate typically appears around ~150 ppm .

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the highly polar carbonyl group.

  • C=O Stretch: A strong, sharp absorption band characteristic of the chloroformate group is expected around 1775-1780 cm⁻¹ . This is a key diagnostic peak.

  • C-O Stretch: A strong band is expected in the 1150-1200 cm⁻¹ region.

  • C-Br Stretch: A medium to strong absorption is expected in the fingerprint region, typically around 500-600 cm⁻¹ .

  • C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).[5]

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from two distinct reactive centers: the highly electrophilic chloroformate group and the alkyl bromide.

The Chloroformate: A Gateway to Carbamates

As a derivative of an acyl chloride, the chloroformate moiety is an excellent electrophile.[4] It reacts readily with nucleophiles, most notably primary and secondary amines, to form stable carbamate linkages. This reaction is fundamental to its use as a protecting group in complex syntheses, such as peptide synthesis.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the expulsion of a chloride ion. A non-nucleophilic base (e.g., triethylamine, pyridine) is typically required to scavenge the HCl byproduct.

Caption: General reaction of this compound with a secondary amine.

Application as an Amine Protecting Group

The formation of a (2-Bromoethoxy)carbonyl group, which we can term "Broc," serves as an effective method for protecting amines. Protecting groups are essential in multi-step synthesis to prevent a reactive functional group (like an amine) from interfering with reactions elsewhere in the molecule.[2][6] The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.

The Broc group is analogous to more common carbamate protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl). It is stable to a range of conditions but can be removed when desired.

Experimental Protocol: General Procedure for Amine Protection

This protocol is a self-validating system; successful protection can be easily monitored by TLC (disappearance of the starting amine and appearance of a less polar product) and confirmed by NMR spectroscopy.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the amine substrate (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side products.

  • Addition: Add this compound (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Deprotection of the Broc Group

While no unique deprotection mechanism is named for the Broe group, it functions as a standard carbamate. Deprotection can be achieved via acidic hydrolysis, analogous to the removal of a Boc group.[7][8][9]

Caption: Plausible deprotection mechanism of a Broc-protected amine via acidolysis.

Prodrug Functionality and Antitumor Activity

Beyond its role in synthetic chemistry, this compound has been investigated as a potent antitumor compound.[2] It functions as a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body.

Bioactivation via Hydrolysis

In the physiological environment, this compound is designed to undergo hydrolysis, releasing its active metabolite, 2-bromoethanol.

Caption: In vivo hydrolysis of this compound to its active form.

Mechanism of Action: DNA Alkylation

The cytotoxicity of the active metabolite, 2-bromoethanol, is attributed to its function as a DNA alkylating agent.[5][10][11] Alkylating agents are a class of anticancer drugs that covalently attach alkyl groups to DNA, disrupting its structure and function.

  • Target: The primary sites of alkylation on DNA are the nucleophilic nitrogen atoms on the purine bases, particularly the N7 position of guanine.[12]

  • Reaction: The 2-bromoethanol molecule, likely after in vivo activation, acts as an electrophile. The N7 of guanine attacks the carbon bearing the bromine atom in an Sₙ2 reaction, displacing the bromide ion and forming a covalent bond.

  • Consequence: This DNA adduct formation leads to several cytotoxic outcomes:

    • DNA Damage: The alkylated base can be misread during replication, leading to mutations (e.g., G-C to A-T transitions).

    • Strand Breaks: The DNA repair machinery may attempt to remove the damaged base, potentially causing single- or double-strand breaks.

    • Inhibition of Replication: The presence of adducts can stall the DNA polymerase enzyme, halting DNA replication and, consequently, cell division.[2]

This mechanism preferentially affects rapidly dividing cells, such as cancer cells, which rely on continuous DNA replication for their proliferation.

Synthesis and Handling

Laboratory & Industrial Synthesis

The synthesis of haloethyl chloroformates is well-established. A common industrial method involves the reaction of the corresponding halo-alcohol with gaseous phosgene. This is a hazardous reaction that must be performed with extreme caution in a specialized apparatus.

Conceptual Workflow (Based on U.S. Patent 3,966,786 A)

G Bromoethanol 2-Bromoethanol Feed Reactor Reaction Zone (Atomized State) Bromoethanol->Reactor Phosgene Gaseous Phosgene (Atomizer) Phosgene->Reactor Separator Gas-Liquid Separator Reactor->Separator Aerosol Phase Product Crude 2-Bromoethyl Chloroformate Separator->Product Liquid Phase Byproduct HCl Gas (Byproduct) Separator->Byproduct Vapor Phase Purification Distillation Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Industrial synthesis workflow for haloethyl chloroformates.

The key insight from this process is the use of phosgene to both react with and atomize the alcohol feed, creating a high-surface-area aerosol that facilitates a rapid and high-yield reaction.

Safety and Handling

This compound is a hazardous chemical that demands strict safety protocols.

  • Hazard Classification: It is classified as causing severe skin burns and eye damage (GHS Hazard H314).[1] It is corrosive and a lachrymator.

  • Handling:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from water and moisture, as it reacts to produce corrosive HCl gas.

    • Use spark-proof tools and avoid sources of ignition.[1]

  • Storage:

    • Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).

    • Keep in a cool, dry, well-ventilated area away from incompatible substances such as bases, strong oxidizing agents, and alcohols.

    • Refrigerated storage (2-8 °C) is recommended to maintain stability.[1]

Conclusion

This compound is more than a simple reagent; it is a molecule with a designed dual purpose. As a synthetic tool, it provides a reliable means of forming carbamates for the protection of amines, leveraging well-understood reactivity patterns. As a prodrug, it demonstrates a clever application of bio-activation, where simple hydrolysis unmasks a potent DNA alkylating agent. For the researcher, a thorough understanding of its physical properties is essential for safe handling, its spectroscopic signature is key to reaction monitoring, and a deep appreciation for its dual reactivity is critical to unlocking its full potential in both synthetic and medicinal chemistry applications.

References

2-Bromoethyl chloroformate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromoethyl Chloroformate for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional chemical reagent of significant interest in the fields of organic synthesis and pharmaceutical development. Its unique structure, incorporating both a reactive chloroformate group and a bromoethyl moiety, allows for versatile applications, most notably as a prodrug with potential antitumor properties.[1] This guide provides a comprehensive overview of its chemical and physical characteristics, reactivity, applications, and handling protocols, tailored for researchers and professionals in drug development.

The compound is identified by the CAS Registry Number 4801-27-8.[2] Its chemical formula is C₃H₄BrClO₂, and it has a molecular weight of 187.42 g/mol .[1][2][3] Common synonyms include 2-bromoethyl carbonochloridate, Chloroformic acid 2-bromoethyl ester, and (2-Bromoethoxy)carbonyl chloride.[1][2][3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₃H₄BrClO₂[1][2][3][4]
Molecular Weight 187.42 g/mol [1][2][3]
CAS Number 4801-27-8[2][4]
Density 1.749 g/mL at 25 °C[5]
Boiling Point 67-68 °C at 11 mm Hg[5]
Refractive Index n20/D 1.478[5]
Flash Point 143 °F (61.7 °C)[5]

Chemical Structure and Reactivity

The structure of this compound features two key reactive sites: the highly electrophilic carbonyl carbon of the chloroformate group and the carbon atom bonded to the bromine atom. This dual reactivity is the foundation of its utility in chemical synthesis.

structure cluster_main This compound cluster_reactivity Key Reactive Sites C1 O C2 C C2->C1 C3 Cl C2->C3 C4 O C2->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 Br C6->C7 Nuc Nucleophile (e.g., R-OH, R-NH₂) Site1 Electrophilic Carbonyl Carbon Nuc->Site1 Acylation Site2 Electrophilic Carbon Nuc->Site2 Alkylation Site1_ref Site2_ref MoA Prodrug This compound (Administered Prodrug) Hydrolysis Hydrolysis (in vivo activation) Prodrug->Hydrolysis Metabolic Conversion Active 2-Bromoethanol (Active Metabolite) Hydrolysis->Active Target DNA Synthesis & Cell Division Active->Target Inhibition Effect Cytotoxicity (Antitumor Effect) Target->Effect Leads to

References

Navigating the Reactive Landscape: A Technical Guide to the Solubility of 2-Bromoethyl Chloroformate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a cornerstone of successful chemical synthesis and drug development. For highly reactive reagents like 2-Bromoethyl chloroformate, a versatile building block in medicinal chemistry and organic synthesis, understanding its solubility is not merely a matter of dissolution but a critical interplay with its stability and reactivity. This guide provides an in-depth analysis of the solubility profile of this compound in common organic solvents, offering a framework for rational solvent selection and safe handling.

The Dual Nature of Solubility and Reactivity

This compound (C₃H₄BrClO₂) is a bifunctional reagent, featuring a reactive chloroformate group and a bromoethyl moiety.[1] Its utility in introducing the 2-bromoethoxycarbonyl protecting group or as a precursor for various heterocyclic compounds is well-documented. However, the inherent electrophilicity of the chloroformate group dictates its behavior in different solvent environments.

A fundamental principle to grasp is that for this compound, true "solubility" can often be conflated with "reactivity." In protic solvents, the dissolution process is invariably a chemical reaction. Therefore, the choice of solvent is a strategic decision that directly influences reaction pathways, yields, and impurity profiles.

Qualitative Solubility Profile of this compound

Solvent ClassRepresentative SolventsExpected SolubilityCritical Considerations & Reactivity
Aprotic Non-Polar Hexanes, Toluene, BenzeneSoluble / Miscible Generally stable. Ideal for reactions where the solvent should be inert. Toluene and benzene are often cited as suitable solvents.[2]
Halogenated Dichloromethane (DCM), ChloroformSoluble / Miscible Excellent solubility and generally inert. Widely used as reaction solvents for chloroformates. Anhydrous conditions are crucial.
Ethereal Diethyl ether, Tetrahydrofuran (THF)Soluble / Miscible Good solubility. Generally stable, but peroxide formation in aged ethers can initiate side reactions. Anhydrous grades are essential.
Aprotic Polar Acetone, Ethyl Acetate, Acetonitrile (MeCN)Soluble / Miscible Good solubility. While aprotic, the polarity may influence reaction rates. Stability should be empirically verified for prolonged reaction times.[2]
Protic Water, Alcohols (Methanol, Ethanol)Reactive Rapidly reacts to form 2-bromoethanol, carbon dioxide, and hydrochloric acid (with water) or the corresponding carbonate (with alcohols). Not suitable as inert solvents.
Amine-based Pyridine, TriethylamineReactive Reacts readily with primary and secondary amines to form carbamates. These are often used as reagents or acid scavengers, not as inert solvents.

Causality in Solvent Selection: A Mechanistic Perspective

The choice of solvent extends beyond simple dissolution and hinges on the intended chemical transformation. The high reactivity of this compound is a double-edged sword that must be managed through judicious solvent selection.

Inert Solvents for Nucleophilic Substitution:

For reactions involving nucleophiles (e.g., phenols, thiols), the solvent must be non-reactive. Aprotic solvents such as dichloromethane, chloroform, and toluene are preferred. Their primary role is to co-solubilize the reactants and facilitate molecular interactions without participating in the reaction.

Reactivity with Protic Solvents:

The presence of labile protons in protic solvents leads to the solvolysis of the chloroformate. This is a significant consideration for reaction work-ups and purification. Any aqueous washes must be performed cautiously, and extractions are typically done with immiscible aprotic solvents.

The following diagram illustrates the decision-making process for solvent selection based on the intended application.

Solvent_Selection Solvent Selection for this compound Start Define Experimental Goal Inert_Solvent Inert Solvent Needed? (e.g., Reaction with a nucleophile) Start->Inert_Solvent Aprotic_Choice Select Aprotic Solvent (DCM, Toluene, THF) Inert_Solvent->Aprotic_Choice Yes Protic_Consideration Protic Solvent Interaction? (e.g., Hydrolysis, Alcoholysis) Inert_Solvent->Protic_Consideration No Inert_Outcome Reaction proceeds with minimal solvent interference Aprotic_Choice->Inert_Outcome Safety Always use anhydrous solvents and inert atmosphere (N2 or Ar) Aprotic_Choice->Safety Protic_Consideration->Aprotic_Choice No Reactive_Pathway Solvent is a Reagent (e.g., forming carbonates) Protic_Consideration->Reactive_Pathway Yes Reactive_Outcome Desired reaction with solvent or controlled solvolysis Reactive_Pathway->Reactive_Outcome

Caption: Decision workflow for solvent selection.

Experimental Protocol for Qualitative Solubility Determination

Due to the lack of quantitative data, researchers may need to determine the solubility of this compound in a specific solvent for their application. The following protocol provides a self-validating system for qualitative assessment.

Objective: To determine if this compound is soluble, sparingly soluble, or insoluble/reactive in a given anhydrous organic solvent at a specific concentration.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., dichloromethane, THF, acetonitrile)

  • Dry glassware (vials, graduated cylinders, syringes)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Under an inert atmosphere, add 1 mL of the anhydrous solvent to a dry vial containing a magnetic stir bar.

  • Initial Addition: Using a dry syringe, carefully add 10 µL of this compound to the stirring solvent.

  • Observation: Observe the solution for any signs of insolubility (e.g., cloudiness, formation of a second layer, precipitation).

  • Incremental Addition: If the initial amount dissolves completely, continue to add 10 µL aliquots of this compound, allowing the solution to stir for 1-2 minutes between additions.

  • Endpoint Determination: The point at which a persistent cloudiness or a second phase appears indicates that the solubility limit has been reached or exceeded.

  • Reactivity Assessment: Monitor the solution for any signs of a chemical reaction, such as gas evolution, color change, or an exothermic event. An infrared spectrum of the solution can be taken after the experiment and compared to the spectra of the pure starting materials to check for the formation of new species.

Safety Precautions: this compound is corrosive and a lachrymator.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ensure all glassware is scrupulously dried to prevent hydrolysis.

The following diagram outlines the experimental workflow for this qualitative solubility determination.

Solubility_Workflow Workflow for Qualitative Solubility Testing Start Prepare Dry Glassware and Anhydrous Solvent under Inert Atmosphere Add_Solvent Add 1 mL of Anhydrous Solvent to Vial Start->Add_Solvent Add_Chloroformate Add 10 µL of This compound Add_Solvent->Add_Chloroformate Observe Observe for Insolubility (Cloudiness, Precipitation) Add_Chloroformate->Observe Soluble Completely Dissolved Observe->Soluble No Insoluble Insoluble or Sparingly Soluble Observe->Insoluble Yes Continue_Addition Incrementally Add More Chloroformate Soluble->Continue_Addition Check_Reactivity Monitor for Signs of Reaction (Gas, Color Change, Heat) Soluble->Check_Reactivity End Solubility Limit Reached Insoluble->End Continue_Addition->Observe

Caption: Experimental workflow for solubility testing.

Conclusion: A Strategic Approach to a Reactive Reagent

The effective use of this compound in research and development necessitates a nuanced understanding of its solubility, which is intrinsically linked to its reactivity. While it is generally soluble in a wide range of aprotic organic solvents, the absence of quantitative data requires a cautious and empirical approach. By carefully selecting anhydrous, aprotic solvents for inert applications and understanding the reactive pathways in protic media, researchers can harness the synthetic potential of this valuable reagent while ensuring the integrity and safety of their experimental designs.

References

The Chloroformate Functional Group: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of a Versatile Reagent

In the landscape of modern organic synthesis, the chloroformate functional group (ROC(O)Cl) stands as a cornerstone reagent, indispensable for the construction of complex molecular architectures.[1][2] Formally the esters of the unstable chloroformic acid, these compounds are characterized by a highly electrophilic carbonyl carbon, rendering them susceptible to attack by a wide array of nucleophiles.[3] This inherent reactivity, akin to that of acyl chlorides, has cemented their role in a multitude of chemical transformations, most notably in the formation of carbamates, carbonates, and mixed anhydrides.[1][3] For researchers, scientists, and drug development professionals, a deep understanding of the nuances of chloroformate reactivity is not merely academic; it is a critical prerequisite for the rational design of synthetic routes, the development of robust protecting group strategies, and the construction of novel molecular entities with therapeutic potential.

This in-depth technical guide provides a comprehensive exploration of the core principles governing the reactivity of the chloroformate group. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings of its transformations, explore the subtle interplay of electronic and steric effects that modulate its reactivity, and provide field-proven experimental protocols to empower the practicing chemist.

Core Principles of Chloroformate Reactivity: An Electrophile Poised for Reaction

The reactivity of a chloroformate is fundamentally dictated by the electronic nature of its constituent atoms. The presence of two electronegative atoms—oxygen and chlorine—flanking the carbonyl carbon creates a significant dipole, rendering this carbon highly electrophilic and thus a prime target for nucleophilic attack.

The general mechanism for the reaction of a chloroformate with a nucleophile is a nucleophilic acyl substitution . This process typically proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride leaving group. The facility of this reaction is a testament to the excellent leaving group ability of the chloride ion.

Key Transformations of the Chloroformate Group: A Gateway to Diverse Functionalities

The true synthetic utility of chloroformates lies in their ability to react with a broad spectrum of nucleophiles, providing access to a variety of important functional groups.

Carbamate Formation: The Lynchpin of Protecting Group Chemistry and Beyond

The reaction of a chloroformate with a primary or secondary amine is a robust and widely employed method for the synthesis of carbamates.[1][3][4] This transformation is of paramount importance in peptide synthesis, where chloroformates are used to introduce amine-protecting groups.[3][5][6] The benzyloxycarbonyl (Cbz or Z) and fluorenylmethyloxycarbonyl (Fmoc) groups, both installed using their respective chloroformates, are canonical examples of this strategy.[1]

Mechanism of Carbamate Formation:

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate. This is followed by the collapse of the tetrahedral intermediate and the elimination of a chloride ion. A base is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

G cluster_0 Mechanism of Carbamate Formation Chloroformate R-O-C(=O)-Cl Tetrahedral_Intermediate R-O-C(O⁻)-Cl|       NH₂⁺-R' Chloroformate->Tetrahedral_Intermediate + R'-NH₂ Amine R'-NH₂ Carbamate R-O-C(=O)-NH-R' Tetrahedral_Intermediate->Carbamate - Cl⁻, - H⁺ HCl HCl G cluster_1 Mechanism of Carbonate Formation Chloroformate R-O-C(=O)-Cl Tetrahedral_Intermediate      R-O-C(O⁻)-Cl|       O⁺H-R'     Chloroformate->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Carbonate R-O-C(=O)-O-R' Tetrahedral_Intermediate->Carbonate - Cl⁻, - H⁺ HCl HCl G cluster_workflow Thiocarbonate Synthesis Workflow start Dissolve Thiol and Base in Aprotic Solvent cool Cool to 0 °C start->cool add_chloroformate Add Chloroformate Dropwise cool->add_chloroformate react Stir at Room Temperature add_chloroformate->react workup Aqueous Workup react->workup purify Purification (Chromatography/Distillation) workup->purify end Isolated Thiocarbonate purify->end

References

commercial suppliers of high-purity 2-Bromoethyl chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing of High-Purity 2-Bromoethyl Chloroformate for Pharmaceutical and Research Applications

Authored by: A Senior Application Scientist

Foreword: The Criticality of Purity in Synthesis

This compound (CAS No. 4801-27-8) is a highly reactive bifunctional reagent indispensable in modern organic synthesis, particularly within the pharmaceutical industry. Its utility lies in its ability to introduce the 2-bromoethoxycarbonyl protecting group or to act as a versatile linker in the synthesis of complex active pharmaceutical ingredients (APIs).[1] However, its inherent reactivity also makes it susceptible to degradation and the presence of process-related impurities, which can have profound consequences on reaction yields, impurity profiles of the final compound, and ultimately, patient safety. This guide provides drug development professionals and researchers with a comprehensive framework for sourcing, qualifying, and handling high-purity this compound, ensuring the integrity and success of their scientific endeavors.

Part 1: Strategic Supplier Qualification

The selection of a chemical supplier extends beyond a simple transaction; it is the foundation of a reliable and reproducible manufacturing process. For a critical reagent like this compound, a robust qualification process is paramount. The goal is to identify partners who demonstrate consistent quality, regulatory adherence, and supply chain transparency.

Key Pillars of Supplier Evaluation

A prospective supplier should be evaluated against several key criteria. These pillars ensure that the supplier is not just a vendor but a partner in quality. Leading suppliers in the life science and pharmaceutical sectors, such as Merck (Sigma-Aldrich), Oceanic Pharmachem, and Sarchem Labs, often provide extensive documentation and support that align with these principles.[2][3][4]

  • Quality Management System (QMS): A certified QMS (e.g., ISO 9001) is a non-negotiable starting point. It indicates that the supplier has defined, documented, and controlled processes for manufacturing, testing, and release.[3][5]

  • Documentation and Transparency: The supplier must provide comprehensive and batch-specific documentation. This includes:

    • Certificate of Analysis (CoA): A detailed CoA should report the actual test results for a specific batch, not just state that it "conforms to specification."[5]

    • Safety Data Sheet (SDS): A compliant and thorough SDS is essential for safe handling and risk assessment.[6][7]

    • Method of Synthesis (MoS) Summary: While proprietary details will be protected, a transparent supplier should be able to provide a summary of the synthetic route. This is critical for predicting potential impurities. For instance, synthesis from 2-bromoethanol and phosgene may leave residual starting materials or form carbonate-related byproducts.[8][9]

  • Technical Expertise and Support: A reliable supplier acts as a technical resource. Companies with strong R&D and technical teams can provide invaluable support, including custom synthesis and process development assistance.[5][10]

Supplier Qualification Workflow

The following workflow provides a systematic approach to selecting and qualifying a supplier for high-purity this compound.

SupplierQualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: Final Approval A Identify Potential Suppliers (e.g., Merck, Clearsynth, BLDpharm, TCI) B Request Preliminary Documentation (SDS, Typical CoA) A->B C Evaluate QMS Certifications (ISO 9001) B->C D Request & Review Batch-Specific CoA C->D Proceed if Compliant E Assess Purity & Impurity Profile Specification D->E F Request Sample for In-House QC Testing E->F G Perform In-House QC Verification F->G Proceed if Sample Available H Results Match CoA Spec? G->H I Approve Supplier H->I  Yes J Reject Supplier or Request Corrective Action H->J  No

Caption: A workflow for systematic supplier selection and qualification.

Part 2: Commercial Supplier Landscape & Specifications

The market for this compound includes large, well-established suppliers as well as specialized custom synthesis labs. Purity is the primary differentiator, with grades typically ranging from 95% to >98%.

Supplier/Vendor PlatformTypical PurityKey Characteristics & Available Documentation
Merck (Sigma-Aldrich) ≥97%Global leader with robust quality control, extensive documentation (SDS, CoA), and strong regulatory support.[2]
Thermo Fisher Scientific Varies by brandDistributor for brands like Acros Organics and TCI; provides access to multiple sources with detailed SDS.[6][11]
TCI (Tokyo Chemical Industry) >98.0%Known for high-purity reagents for research and development; provides detailed specifications.
Clearsynth High PuritySpecializes in fine chemicals and provides batch-specific CoAs upon request.[12]
BLDpharm VariesOffers a wide catalog of building blocks and intermediates with custom synthesis capabilities.[10]
ChemicalBook Varies (Platform)A directory that lists multiple, often smaller, suppliers; requires careful vetting of the actual manufacturer.[13]

Note: This table is illustrative. Researchers should always request batch-specific CoAs for the most accurate data.

Part 3: In-House Quality Control Protocols

Independent verification of a supplier's CoA is a cornerstone of good manufacturing practice (GMP) and robust research. The following protocols provide a framework for the essential QC testing of incoming this compound.

Workflow for Incoming Material Testing

Upon receipt of a new batch, a systematic process of inspection and testing should be initiated. This ensures that any non-conforming material is identified before it enters the synthesis workflow.

QC_Workflow cluster_testing QC Testing Suite start Material Received doc_review 1. Documentation Review (CoA, SDS, Labels) start->doc_review visual_insp 2. Visual Inspection (Color, Clarity, Packaging) doc_review->visual_insp gc_ms 3. Purity & Identity (GC-MS) - Confirm Structure - Identify Volatiles visual_insp->gc_ms nmr_spec 4. Structural Confirmation (¹H NMR) - Verify Proton Environment gc_ms->nmr_spec titration 5. Assay (% Purity) - Argentometric Titration nmr_spec->titration decision All Tests Pass? titration->decision release Release to Manufacturing/Research decision->release Yes quarantine Quarantine & Reject Contact Supplier decision->quarantine No

Caption: A standardized workflow for the quality control testing of incoming raw materials.

Experimental Protocol: Purity Assay by GC-MS

Objective: To determine the purity of this compound and identify potential volatile impurities, such as residual solvents or synthesis starting materials.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

  • Sample Preparation: Prepare a 1000 ppm (0.1%) solution of this compound in a high-purity, dry solvent such as Dichloromethane (DCM).

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Scan Range: 40-250 amu

  • Analysis:

    • Inject the sample and acquire the data.

    • Identify the main peak corresponding to this compound (MW: 187.42 g/mol , but look for characteristic fragments).[12][14]

    • Calculate the area percent of the main peak to determine purity.

    • Search the mass spectra of any impurity peaks against a library (e.g., NIST) to tentatively identify them.

  • System Suitability: The main peak should be symmetrical (tailing factor 0.9 - 1.5).

  • Acceptance Criteria: Purity by area % must be ≥ specification (e.g., ≥97%). No single unknown impurity should be >0.1%.

Experimental Protocol: Assay by Argentometric Titration

Objective: To quantify the hydrolyzable chloride of the chloroformate group, providing an accurate assay of the active molecule.

Principle: The chloroformate group reacts with a nucleophile (e.g., pyridine in methanol) to release a chloride ion, which is then titrated with a standardized silver nitrate solution.

Reagents:

  • Standardized 0.1 N Silver Nitrate (AgNO₃)

  • Pyridine, anhydrous

  • Methanol, anhydrous

  • Potassium Chromate indicator solution

Procedure:

  • Sample Preparation: Accurately weigh approximately 300-400 mg of this compound into a dry 250 mL Erlenmeyer flask.

  • Reaction:

    • Working in a fume hood, add 20 mL of anhydrous methanol to the flask. Swirl to dissolve.

    • Carefully add 5 mL of anhydrous pyridine. The reaction is exothermic. Allow the solution to stand for 5 minutes.

  • Titration:

    • Add 5-6 drops of potassium chromate indicator. The solution will be yellow.

    • Titrate with standardized 0.1 N AgNO₃ until the first appearance of a permanent reddish-brown precipitate (the endpoint).

    • Perform a blank titration using the same quantities of methanol and pyridine.

  • Calculation:

    • Assay % = [(V_sample - V_blank) * N_AgNO3 * MW * 100] / (W_sample * 1000)

    • Where:

      • V_sample = Volume of AgNO₃ for the sample (mL)

      • V_blank = Volume of AgNO₃ for the blank (mL)

      • N_AgNO3 = Normality of the AgNO₃ solution

      • MW = Molecular weight of this compound (187.42 g/mol )

      • W_sample = Weight of the sample (g)

  • Acceptance Criteria: The calculated assay value must be within the specified range (e.g., 97.0% - 103.0%).

Part 4: Safe Handling and Storage

This compound is a corrosive and toxic compound that is also water-reactive.[6][14] Strict adherence to safety protocols is mandatory.

  • Handling: Always handle in a certified chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a flame-retardant lab coat, and chemical splash goggles with a face shield.[7]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[6] It should be refrigerated (2-8°C) in a designated area for corrosive and water-reactive materials, away from incompatible substances like bases, alcohols, and strong oxidizing agents.[6][13]

  • Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand or vermiculite) for containment. Do NOT use water. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The successful application of this compound in high-stakes environments like drug development is critically dependent on the purity and quality of the starting material. By implementing a rigorous supplier qualification program, performing independent QC verification, and adhering to strict safety protocols, researchers and scientists can mitigate risks associated with reagent quality. This ensures the generation of reliable, reproducible data and contributes to the overall integrity and success of the research and development process.

References

Methodological & Application

The Bifunctional Reactivity of 2-Bromoethyl Chloroformate: A Guide to Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Reagent

2-Bromoethyl chloroformate is a potent and versatile bifunctional electrophile, prized in organic synthesis for its ability to engage in sequential reactions with a variety of nucleophiles. Its structure features two distinct reactive centers: a highly electrophilic chloroformate group and a primary alkyl bromide.[1][2] This duality allows for a stepwise reaction pathway, typically beginning with a rapid acylation of a nucleophile by the chloroformate, followed by a subsequent, often intramolecular, alkylation reaction involving the bromoethyl moiety. This guide provides an in-depth exploration of the reactivity of this compound with common nucleophiles, detailing reaction mechanisms, application-focused protocols, and the strategic considerations necessary for achieving desired synthetic outcomes.

The high reactivity of the chloroformate functional group is analogous to that of acyl chlorides, enabling the efficient introduction of a 2-bromoethoxycarbonyl group onto nucleophilic substrates like amines, alcohols, and thiols.[3][4] The true synthetic power of this reagent, however, is realized in the subsequent transformations of the resulting 2-bromoethyl intermediate, which serves as a handle for cyclization, tethering, or further functionalization.

Core Reactivity: A Tale of Two Electrophiles

The reactivity of this compound is governed by two distinct electrophilic sites. The choice of nucleophile and reaction conditions dictates which site reacts and in what sequence.

  • Acyl Carbon (Hard Electrophile): The carbonyl carbon of the chloroformate is highly electron-deficient and serves as a hard electrophile. It reacts rapidly with hard nucleophiles, such as primary and secondary amines, in a nucleophilic acyl substitution reaction to form stable carbamate intermediates.[4]

  • Methylene Carbon (Soft Electrophile): The carbon atom bonded to the bromine is a softer electrophile. It is susceptible to SN2 attack by nucleophiles, but this reaction is generally slower than the initial acylation. This secondary reaction is often intramolecular, leading to the formation of heterocyclic structures.[1]

dot graph "Reaction_Sites" { layout=dot; rankdir="LR"; node [shape=none, margin=0];

} caption: "Electrophilic sites of this compound."

Reaction with Amine Nucleophiles: Formation of Carbamates and Subsequent Cyclizations

The most common and synthetically valuable reaction of this compound is with primary and secondary amines. This reaction proceeds in two distinct phases: rapid carbamate formation followed by a potential intramolecular cyclization.

Mechanism of Carbamate Formation

The reaction is initiated by the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the chloroformate. This addition is followed by the elimination of a chloride ion, resulting in the formation of a stable 2-bromoethyl carbamate and hydrochloric acid, which is typically scavenged by a non-nucleophilic base.[4][5]

dot graph "Carbamate_Formation" { layout=dot; rankdir="LR"; splines=ortho; node [shape=none, margin=0, fontname="Helvetica", fontsize=10]; edge [arrowhead=open, fontname="Helvetica", fontsize=10];

} caption: "Mechanism of 2-Bromoethyl Carbamate Formation."

Application: Synthesis of Oxazolidinones from Amino Alcohols

A powerful application of this chemistry is the one-pot synthesis of 2-oxazolidinones from 1,2-amino alcohols.[6][7] The amino alcohol first reacts via its more nucleophilic amine group to form the 2-bromoethyl carbamate intermediate. In the presence of a base, the tethered alcohol moiety is deprotonated and undergoes an intramolecular SN2 attack on the carbon bearing the bromine, displacing the bromide ion and forming the five-membered oxazolidinone ring.[7] This strategy is a cornerstone in the synthesis of various pharmaceutical agents.[8]

Substrate ClassKey IntermediateFinal ProductTypical Conditions
Primary/Secondary AminesR₂N-CO-OCH₂CH₂BrN-Protected AmineBase (e.g., Et₃N, K₂CO₃), Aprotic Solvent (DCM, Acetone), 0°C to RT
1,2-Amino AlcoholsHO-R-NH-CO-OCH₂CH₂BrOxazolidin-2-oneStrong Base (e.g., LiOH, t-BuOK), DMF or THF, RT to 60°C
AnilinesAr-NH-CO-OCH₂CH₂BrN-Aryl-2-bromoethyl carbamateBase (e.g., Pyridine, Et₃N), DCM, 0°C to RT

Detailed Experimental Protocols

Protocol 1: General Synthesis of a 2-Bromoethyl Carbamate from a Primary Amine

This protocol describes the general procedure for the protection of a primary amine as its 2-bromoethyl carbamate derivative, a stable intermediate for further synthetic transformations.

Materials:

  • Primary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add the non-nucleophilic base (e.g., Et₃N, 1.5 eq) to the stirred solution.

  • Reagent Addition: Add this compound (1.1 eq) dropwise to the reaction mixture over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermicity of the reaction and prevent potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[1]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromoethyl carbamate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 3-Aryl-2-Oxazolidinone via Intramolecular Cyclization

This protocol details the synthesis of an N-aryl oxazolidinone, a common scaffold in medicinal chemistry, starting from an N-aryl carbamate and epichlorohydrin, which generates the required amino alcohol functionality in situ.[7]

Materials:

  • N-Aryl Carbamate (e.g., Ethyl phenylcarbamate) (1.0 eq)

  • (R)- or (S)-Epichlorohydrin (1.2 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a solution of the N-aryl carbamate (1.0 eq) in anhydrous DMF, add enantiopure epichlorohydrin (1.2 eq).[7]

  • Base Addition: Add powdered lithium hydroxide (2.0 eq) in one portion. Causality Note: LiOH acts as the base to deprotonate the carbamate nitrogen, initiating the attack on the epoxide, and subsequently deprotonates the resulting secondary alcohol for the final cyclization step.

  • Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and brine (1x) to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) or recrystallization to afford the pure N-aryl-2-oxazolidinone.[7]

dot graph "Oxazolidinone_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

} caption: "General workflow for amino alcohol to oxazolidinone synthesis."

Safety and Handling Considerations

This compound is a corrosive and moisture-sensitive chemical that causes severe skin burns and eye damage.[9][10] It is also fatal if inhaled.[10] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] The reagent should be stored under an inert atmosphere (e.g., nitrogen) and kept refrigerated to prevent degradation.[11] Reactions involving chloroformates produce HCl as a byproduct, necessitating the use of a base to neutralize it and prevent unwanted side reactions.

Conclusion

This compound is a highly effective bifunctional reagent for the synthesis of complex nitrogen- and oxygen-containing heterocycles. Its predictable reactivity allows for the initial, rapid formation of carbamates from amines, which can then be guided towards intramolecular cyclization to yield valuable scaffolds like oxazolidinones. By carefully selecting the nucleophile, base, and reaction conditions, researchers can harness the dual electrophilic nature of this reagent to achieve a wide range of synthetic targets in drug discovery and development. A thorough understanding of the underlying mechanisms and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.

References

Application Note: 2-Bromoethyl Chloroformate for Robust Derivatization in Gas Chromatography Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Gas chromatography (GC) is a cornerstone of analytical chemistry, but its application is often limited by the volatility and thermal stability of analytes. Chemical derivatization addresses this challenge by converting non-volatile or polar compounds into forms more amenable to GC analysis. This guide provides an in-depth exploration of 2-bromoethyl chloroformate, a versatile and efficient reagent for derivatizing a wide range of compounds containing active hydrogen atoms, such as amines, phenols, and carboxylic acids. We will detail the underlying reaction mechanisms, provide validated, step-by-step protocols, and offer expert insights into optimizing sample preparation workflows for enhanced chromatographic performance and reliable quantification.

The Rationale for Derivatization: Unlocking GC's Potential

Many compounds of interest in pharmaceutical, clinical, and environmental research possess polar functional groups (e.g., -OH, -NH2, -COOH). These groups can lead to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability. When injected into a hot GC inlet, such compounds may decompose or exhibit poor chromatographic behavior, characterized by broad, tailing peaks.[1][2][3]

Derivatization is a chemical modification process that replaces these active hydrogens with less polar, more stable functional groups. This transformation achieves several critical objectives:

  • Increases Volatility: By masking polar groups, derivatization reduces the boiling point of the analyte, allowing it to transition into the gas phase at lower temperatures.[1][4]

  • Improves Thermal Stability: The resulting derivatives are often more resistant to thermal degradation in the GC injector and column.[5]

  • Enhances Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and analytical sensitivity.[6]

  • Improves Detection: For specific detectors like the electron capture detector (ECD), derivatization with halogen-containing reagents like this compound can significantly enhance detectability.[1]

While silylation is a common derivatization strategy, reagents like this compound and other alkyl chloroformates offer distinct advantages, notably their ability to react rapidly in aqueous media, simplifying sample preparation for biological matrices.[7][8][9]

This compound: Properties and Reaction Mechanism

This compound (C₃H₄BrClO₂) is a bifunctional reagent featuring a highly reactive chloroformate group and a bromoethyl group.[10] This structure makes it an effective agent for converting primary and secondary amines, phenols, and carboxylic acids into stable, volatile derivatives suitable for GC analysis.

PropertyValueSource
Molecular Formula C₃H₄BrClO₂[10]
Molecular Weight 187.42 g/mol [10]
Appearance Colorless liquid[11]
Density ~1.749 g/mL at 25 °C[12]
Reaction Mechanism: Nucleophilic Acyl Substitution

The derivatization reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the heteroatom (Nitrogen in amines, Oxygen in phenols and carboxylates) attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, forming the stable derivative.

The reaction is typically performed under alkaline conditions in the presence of a catalyst like pyridine. The base serves to deprotonate the analyte, increasing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.[5][9]

  • Amines: Primary and secondary amines react to form stable carbamates.[13][14]

  • Phenols: The hydroxyl group of phenols is converted into a carbonate ester.[5]

  • Carboxylic Acids: Carboxylic acids are esterified. This process is believed to involve the formation of an intermediate mixed carboxylic-carbonic acid anhydride, which then reacts with an alcohol (present in the reaction medium) to form the final ester derivative.[15]

Caption: General reaction of this compound with an analyte (R-XH).

Critical Safety and Handling Precautions

DANGER: this compound is a corrosive and toxic substance that causes severe skin burns and eye damage.[10] It is critical to handle this reagent with extreme care in a well-ventilated chemical fume hood at all times.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[16]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[16] Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as bases, alcohols, and strong oxidizing agents.[17]

  • Spills: In case of a spill, evacuate the area. Use an absorbent material (e.g., Chemizorb®) for cleanup and dispose of it as hazardous waste. Do not use combustible materials.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[16]

Always consult the latest Safety Data Sheet (SDS) for this compound before use.[16][17]

Experimental Protocol: Derivatization of Biogenic Amines in an Aqueous Matrix

This protocol is adapted from established methods for the analysis of biogenic amines and other metabolites in biological samples.[7][18][19] It is designed to be a robust starting point for method development.

Reagents and Materials
  • Reagent: this compound

  • Solvents: Ethanol (ACS grade), Pyridine (ACS grade), Chloroform or Hexane (GC grade)

  • Buffer/Base: Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Internal Standard (IS): A compound structurally similar to the analytes but not present in the sample (e.g., heptylamine for amine analysis).

  • Equipment: Vortex mixer, centrifuge, micropipettes, 2 mL autosampler vials with inserts, chemical fume hood.

Solution Preparation
  • Sample/Standard Solution: Prepare standards or samples in deionized water or an appropriate buffer. For tissue samples, an initial extraction into an acidic solution (e.g., trichloroacetic acid) followed by neutralization may be required.[18]

  • Reaction Medium: Prepare a solution of Ethanol:Pyridine:Water (e.g., in a 5:2:3 ratio). The pyridine acts as a catalyst and acid scavenger.[9]

  • Derivatizing Reagent Solution: Prepare a solution of this compound in an immiscible organic solvent like chloroform or hexane (e.g., 50 µL in 1 mL). Prepare this solution fresh daily inside a fume hood.

Step-by-Step Derivatization Procedure
  • Aliquot Sample: In a 2 mL glass vial, place 100 µL of the aqueous sample, standard, or blank.

  • Add Internal Standard: Spike with 10 µL of the internal standard solution.

  • Add Reaction Medium: Add 500 µL of the Ethanol:Pyridine:Water reaction medium.

  • Adjust pH: Add a sufficient amount of base (e.g., 1 M NaOH) to adjust the pH to 9-10. This is critical for the efficient derivatization of amine and phenolic groups.[20] Vortex briefly.

  • Initiate Derivatization: Add 500 µL of the this compound solution. Cap the vial tightly.

  • Reaction: Vortex the mixture vigorously for 30-60 seconds. The reaction is typically instantaneous and proceeds at room temperature.[8][13] A biphasic system will be observed.

  • Phase Separation: Centrifuge the vial for 5 minutes at ~2000 rpm to ensure complete separation of the aqueous and organic layers. The derivatized analytes will be in the bottom organic layer (if using chloroform) or the top layer (if using hexane).[13]

  • Isolate Derivative: Carefully transfer the organic layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[20]

  • Analysis: The sample is now ready for injection into the GC-MS system.

Caption: Experimental workflow for derivatization with this compound.

Method Validation and Performance

Methods using alkyl chloroformate derivatization have been extensively validated, demonstrating excellent performance for quantitative analysis.

ParameterTypical PerformanceNotes
Linearity (r²) > 0.990Demonstrates a strong correlation between concentration and response over a defined range.[7][19]
Limit of Detection (LOD) 125 - 300 pg on-columnVaries by analyte and instrument sensitivity.[7][19]
Precision (RSD%) < 10-15%Indicates good repeatability and intermediate precision of the method.[19][21]
Recovery (%) 70 - 120%Shows the efficiency of the extraction process from the sample matrix.[18][19][21]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low/No Derivative Peak Incorrect pH: Reaction is inefficient in neutral or acidic conditions.Ensure pH is adjusted to 9-10 before adding the reagent.
Reagent Degradation: Chloroformates are sensitive to moisture.Prepare the derivatizing reagent solution fresh daily. Store the neat reagent under inert gas if possible.
Presence of Water in Final Extract: Water can interfere with GC analysis.Ensure the organic extract is thoroughly dried with anhydrous sodium sulfate before injection.
Poor Peak Shape (Tailing) Active Sites in GC System: Polar analytes can interact with the liner, column, or detector.Use a deactivated GC liner. Condition the column regularly. Ensure the derivatization reaction has gone to completion.
Extra/Interfering Peaks Reagent Byproducts: Excess reagent or byproducts can appear in the chromatogram.Optimize the amount of derivatizing reagent used. Include a solvent delay in the GC-MS method to avoid detecting early-eluting byproducts.
Matrix Interference: Components from the sample matrix are co-extracted.Consider a sample cleanup step (e.g., Solid-Phase Extraction) before derivatization for complex matrices.

Conclusion

This compound is a powerful derivatizing agent that facilitates the analysis of a broad spectrum of polar compounds by gas chromatography. Its ability to react rapidly and efficiently in aqueous media makes it particularly suitable for high-throughput applications involving biological fluids like urine and serum.[7][21] By converting thermally labile and non-volatile analytes into stable, volatile derivatives, this reagent significantly expands the scope of GC and GC-MS, enabling robust and sensitive quantification in complex matrices. Adherence to strict safety protocols is paramount when employing this valuable analytical tool.

References

derivatization of thiols with 2-Bromoethyl chloroformate for HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Pre-Column Derivatization of Thiols with 2-Bromoethyl Chloroformate for High-Performance Liquid Chromatography (HPLC) Analysis

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Thiols and the Role of Derivatization

Thiols, or sulfhydryl compounds (R-SH), are a class of organic molecules pivotal to biochemistry, pharmaceutical science, and clinical diagnostics. Their roles range from being critical components of amino acids like cysteine, participating in the structure of proteins through disulfide bonds, to acting as potent antioxidants like glutathione.[1] However, the quantitative analysis of thiols by High-Performance Liquid Chromatography (HPLC) presents significant challenges. Many biologically relevant thiols lack a strong native chromophore or fluorophore, rendering them difficult to detect with high sensitivity using common UV-Vis or fluorescence detectors.[2] Furthermore, their susceptibility to oxidation into disulfides can lead to analytical inaccuracies if samples are not handled properly.[3][4]

Chemical derivatization is a powerful strategy to overcome these limitations.[5][6] By reacting the thiol group with a carefully selected reagent, a stable derivative with enhanced detectability is formed. This application note provides a comprehensive guide to the use of this compound as a pre-column derivatization reagent for the HPLC analysis of thiols. While less common than fluorescent labeling agents, this reagent offers a rapid and efficient reaction, yielding a derivative suitable for various detection methods, particularly mass spectrometry (MS).

Principle and Mechanism of Derivatization

The derivatization of thiols with this compound is based on a nucleophilic acyl substitution reaction. The chloroformate functional group is a highly reactive electrophile.[7] The reaction proceeds as follows:

  • Thiolate Formation: The reaction is typically conducted under basic conditions (pH > 8). The base deprotonates the thiol's sulfhydryl group (-SH), which has a pKa generally in the range of 8-10, to form the more nucleophilic thiolate anion (R-S⁻).[8]

  • Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic carbonyl carbon of this compound.

  • Formation of the Thiocarbonate: This attack leads to the displacement of the chloride leaving group, forming a stable S-(2-bromoethyl) thiocarbonate derivative and releasing hydrochloric acid, which is neutralized by the basic buffer.

The resulting derivative is more hydrophobic than the parent thiol, which aids in its retention on reversed-phase HPLC columns. While the derivative itself does not possess a strong chromophore for high-sensitivity UV detection, the introduction of the bromoethyl group provides a unique mass signature and a potential site for further modification or specific detection methods.

Caption: Reaction of a thiol with this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the derivatization of thiol-containing analytes in various matrices. Optimization may be required depending on the specific analyte and sample complexity.

I. Required Reagents and Materials
  • Derivatization Reagent: this compound (CAS 627-11-2), ≥98% purity.

  • Analyte Standard: High-purity standard of the thiol(s) of interest (e.g., Cysteine, Glutathione, Captopril).

  • Buffer: 100 mM Sodium borate buffer, pH 9.0.

  • Solvent: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.

  • Acid: Formic acid or Trifluoroacetic acid (TFA), HPLC or MS grade.

  • Quenching Solution (Optional): 1 M solution of a nucleophile like glycine or Tris buffer.

  • Reagent-Grade Water: 18.2 MΩ·cm.

  • Sample Preparation: Syringe filters (0.22 µm), autosampler vials, pipettes.

Safety Precaution: this compound is corrosive, toxic if inhaled, and a lachrymator.[9] Always handle this reagent inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

II. Preparation of Solutions
  • Borate Buffer (100 mM, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of reagent-grade water. Adjust the pH to 9.0 using a 5 M NaOH solution. Bring the final volume to 1 L with water.

  • Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the thiol standard in an appropriate solvent (e.g., water, methanol, or buffer). Store appropriately (e.g., at 4°C). Prepare working standards by serial dilution in the borate buffer just before use.

  • Derivatization Reagent Solution (10 mM): Due to the moisture sensitivity of chloroformates, this solution must be prepared fresh daily.[10] Add 10.3 µL of this compound (density ≈ 1.68 g/mL) to 10 mL of anhydrous acetonitrile in a volumetric flask. Mix thoroughly.

III. Derivatization Workflow

The following workflow provides a clear, sequential process for reliable derivatization.

Caption: General workflow for thiol derivatization.
IV. Step-by-Step Derivatization Procedure

  • Sample Preparation:

    • For biological fluids (e.g., plasma), protein precipitation is mandatory. Add 3 parts of cold acetonitrile to 1 part of plasma. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Transfer 100 µL of the sample supernatant or thiol working standard into a microcentrifuge tube.

  • pH Adjustment: Add 100 µL of 100 mM sodium borate buffer (pH 9.0) to the sample. Vortex briefly. This ensures the optimal pH for thiolate formation.

  • Initiate Reaction: Add 50 µL of the 10 mM this compound solution in ACN. The molar excess of the reagent ensures the complete conversion of the thiol.

  • Incubation: Immediately cap and vortex the tube for 30 seconds. Allow the reaction to proceed at room temperature for 10 minutes. The reaction is typically rapid.

  • Quenching (Optional but Recommended): To consume excess derivatizing reagent and prevent potential side reactions or damage to the HPLC column, add 20 µL of 1 M glycine solution. Vortex for 10 seconds.

  • Final Preparation: The sample is now ready for injection. If any precipitate is observed, filter through a 0.22 µm syringe filter into an HPLC vial.

V. Recommended HPLC Conditions

The optimal conditions will depend on the specific thiol derivative. The following provides a good starting point for method development.

ParameterRecommended SettingRationale
HPLC System Agilent 1260/1290, Waters Acquity, or equivalentStandard analytical HPLC/UHPLC system.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)The thiocarbonate derivative is nonpolar and well-retained on C18 phases.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA generic gradient to elute compounds of varying polarity. Must be optimized.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration.
Detector UV-Vis (DAD/PDA): Monitor at 210-220 nm.The thiocarbonate ester has some absorbance at low UV, but sensitivity is limited.
Mass Spectrometer (MS): ESI in positive mode.Preferred Method. Provides high sensitivity and selectivity. Monitor for the [M+H]⁺ ion of the derivative.

Method Validation and Troubleshooting

A trustworthy protocol must be validated and include provisions for troubleshooting.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Peak Area 1. Derivatization reagent degraded (hydrolyzed).2. Incorrect pH (too low).3. Thiol oxidized to disulfide before reaction.1. Prepare fresh this compound solution daily in anhydrous ACN.2. Verify buffer pH is ~9.0.3. Prepare samples fresh; consider adding a reducing agent like TCEP during initial sample prep if analyzing total thiols (note: TCEP must be removed or accounted for before derivatization).
Poor/Tailing Peak Shape 1. Column overload.2. Secondary interactions with column silanols.1. Dilute the sample or reduce injection volume.2. Ensure mobile phase is sufficiently acidic (e.g., 0.1% FA). Try a different brand of C18 column.
Multiple Peaks for One Analyte 1. Incomplete reaction.2. Side reactions due to excess reagent or long reaction time.3. Instability of the derivative.1. Increase the molar excess of the derivatizing reagent or reaction time.2. Include the quenching step. Reduce reaction time.3. Analyze samples immediately after preparation.

Applications in Research and Drug Development

This derivatization strategy can be applied to a wide range of analytical challenges in pharmaceutical and biomedical research:

  • Metabolic Studies: Quantifying endogenous thiols like glutathione and cysteine in plasma or cell lysates to study oxidative stress.[3]

  • Pharmaceutical Quality Control: Assaying the purity of thiol-containing active pharmaceutical ingredients (APIs) such as captopril, N-acetylcysteine, and penicillamine.[11]

  • Clinical Research: Measuring levels of homocysteine, a risk factor for cardiovascular disease, in patient samples.[12]

The use of this compound is particularly advantageous when coupled with LC-MS/MS, where the lack of a chromophore is irrelevant and the unique mass addition provides excellent selectivity for targeted analysis.

References

Application Notes and Protocols: 2-Bromoethyl Chloroformate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of a Bifunctional Reagent

In the landscape of modern pharmaceutical synthesis, the strategic incorporation of functional groups is paramount to the construction of complex molecular architectures with desired pharmacological activity. 2-Bromoethyl chloroformate (BrC₂H₄O₂Cl) emerges as a valuable bifunctional reagent, offering medicinal chemists a versatile tool for the introduction of a bromoethylcarbamate moiety. Its structure, featuring a highly reactive chloroformate group and a synthetically useful bromoethyl tail, allows for sequential or orthogonal chemical transformations. The chloroformate serves as a potent electrophile for reaction with nucleophiles, most notably amines, to form stable carbamate linkages.[1] The terminal bromine atom, a good leaving group, provides a handle for subsequent nucleophilic substitution, enabling the extension of the molecular scaffold or the introduction of further functionalities. This dual reactivity makes this compound a key building block in the synthesis of a variety of pharmaceutical intermediates. This guide provides an in-depth exploration of its applications, reaction mechanisms, and detailed protocols for its effective use in the laboratory.

Core Reactivity: The Formation of N-(2-Bromoethyl) Carbamates

The primary and most fundamental reaction of this compound in the context of pharmaceutical intermediate synthesis is its reaction with primary or secondary amines to form N-(2-bromoethyl) carbamates.[2] This transformation is not merely a synthetic step but a strategic maneuver to introduce a versatile functional group.

Mechanistic Insights: A Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride ion, a good leaving group, to form the stable carbamate product. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

G Amine R₂NH (Amine) Chloroformate Br-CH₂-CH₂-O-CO-Cl (this compound) Amine->Chloroformate Nucleophilic Attack Carbamate R₂N-CO-O-CH₂-CH₂-Br (N-(2-Bromoethyl) Carbamate) Chloroformate->Carbamate Formation of Carbamate HCl HCl Base Base (e.g., Triethylamine) Base->HCl Neutralization

The "Why": Causality in Experimental Choices
  • Choice of Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to avoid unwanted reactions with the chloroformate.[3] The choice often depends on the solubility of the starting amine and the desired reaction temperature.

  • Role of the Base: A tertiary amine base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly used. These bases are non-nucleophilic and effectively scavenge the HCl produced without competing in the primary reaction.[4] An excess of the starting amine can sometimes be used as the base if it is readily available and inexpensive.

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[4] This approach minimizes the formation of side products.

Application in Pharmaceutical Intermediate Synthesis: The Case of Cetirizine

A prime example of the strategic use of reagents akin to this compound is in the synthesis of the second-generation antihistamine, Cetirizine.[5] The structure of Cetirizine features a piperazine core N-alkylated with an ethoxyacetic acid moiety. The synthesis of this key intermediate, 2-[4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethanol, provides a valuable template for understanding the application of this compound.

Synthetic Strategy: N-Alkylation of a Piperazine Core

The synthesis of Cetirizine and its analogues often involves the N-alkylation of a suitably substituted piperazine.[6] 1-[(4-chlorophenyl)(phenyl)methyl]piperazine is a common starting material.[7] While many reported syntheses utilize reagents like 2-chloroethoxy acetamide or 1-bromoethanol, a conceptually similar and highly effective approach would involve the use of a 2-bromoethyl derivative.

G

Detailed Protocol: Synthesis of an N-(2-Bromoethyl) Carbamate Intermediate

This protocol details the synthesis of an N-(2-bromoethyl) carbamate from a primary amine, a common step in the elaboration of pharmaceutical intermediates.

Materials
  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask, dropping funnel, magnetic stirrer, ice bath

Procedure
  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the primary or secondary amine (1.0 eq) and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution with stirring.

  • Reagent Addition: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: The crude N-(2-bromoethyl) carbamate can be purified by column chromatography on silica gel or by recrystallization, depending on its physical properties.

The Role of this compound as a Linker in Drug Development

The bifunctional nature of this compound makes it an attractive candidate for use as a chemical linker in the development of more complex therapeutics, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems.[8][9] In this context, the chloroformate end can be used to attach the linker to a drug molecule containing a suitable nucleophile (e.g., an amine), while the bromoethyl end can be further functionalized to connect to a targeting moiety or another part of the drug delivery system.

Safety and Handling

This compound is a corrosive and toxic compound and must be handled with appropriate safety precautions.[10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11] Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not inhale vapors. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, bases, and strong oxidizing agents.[11] Refrigeration is recommended.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Data Summary Table

The following table provides a summary of the key properties of this compound.

PropertyValueReference
Molecular Formula C₃H₄BrClO₂[12]
Molecular Weight 187.42 g/mol [12]
Appearance Colorless to light yellow liquid
Boiling Point 65-67 °C at 10 mmHg
Density 1.749 g/mL at 25 °C[13]
CAS Number 4801-27-8[14]

Conclusion

This compound is a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to efficiently form N-(2-bromoethyl) carbamates provides a robust method for introducing a key functional handle into a wide range of molecules. Understanding the underlying reaction mechanisms and the rationale behind the experimental protocols is crucial for its successful application. With proper handling and a strategic approach to its implementation in synthetic routes, this compound will continue to be an important tool for researchers and scientists in the field of drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Bromoethyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromoethyl Chloroformate. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on optimizing reaction conditions and troubleshooting common experimental challenges. As a highly reactive and hazardous bifunctional reagent, success with this compound hinges on a deep understanding of its chemical behavior and meticulous control over reaction parameters.

Section 1: Core Principles & Safety First

This compound (CAS 4801-27-8) is a valuable reagent used primarily for the introduction of the 2-bromoethoxycarbonyl protecting group onto amines, alcohols, and other nucleophiles.[1][2] Its utility stems from the dual reactivity of the chloroformate and the bromoethyl moieties. However, this reactivity also makes it a hazardous substance that demands respect and careful handling.

Critical Safety Information:

  • Corrosive and Toxic: this compound causes severe skin burns, eye damage, and is harmful if swallowed.[1][3] Inhalation of its vapors can be highly detrimental.[4]

  • Moisture Sensitive: It reacts with water, including atmospheric moisture, to release toxic hydrogen chloride (HCl) gas.[3][5] All experiments must be conducted under strictly anhydrous conditions.

  • Handling and Storage: Always handle this reagent in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][6] It should be stored refrigerated (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, away from bases, oxidizing agents, alcohols, and amines.[3][7]

Section 2: Troubleshooting Guide for Reaction Optimization

This section addresses the most common issues encountered during reactions with this compound in a practical question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes?

Low conversion is a frequent challenge. A systematic approach to troubleshooting is essential. The workflow below outlines the key areas to investigate.

TroubleshootingWorkflow Start Low or No Yield Reagents 1. Reagent Quality & Stoichiometry Start->Reagents Conditions 2. Reaction Conditions Start->Conditions Monitoring 3. Reaction Monitoring & Quenching Start->Monitoring Sub_Reagent1 Is the Chloroformate fresh? (Degrades over time) Reagents->Sub_Reagent1 Sub_Reagent2 Are all reagents/solvents anhydrous? (Moisture causes hydrolysis) Reagents->Sub_Reagent2 Sub_Reagent3 Is the nucleophile (e.g., amine) pure? Reagents->Sub_Reagent3 Sub_Reagent4 Is stoichiometry correct? (Typically 1.0-1.2 eq.) Reagents->Sub_Reagent4 Sub_Cond1 Is the temperature low enough? (Start at 0°C or below) Conditions->Sub_Cond1 Sub_Cond2 Is the base appropriate and sufficient? (Non-nucleophilic, >1 eq.) Conditions->Sub_Cond2 Sub_Cond3 Is the order of addition correct? (Add chloroformate to amine/base mixture) Conditions->Sub_Cond3 Sub_Mon1 Was reaction monitored to completion? (TLC, LC-MS) Monitoring->Sub_Mon1 Sub_Mon2 Was the quench performed correctly? (Avoids product degradation) Monitoring->Sub_Mon2

Caption: Troubleshooting workflow for low yield reactions.

Detailed Explanations:

  • Reagent Quality: this compound can degrade, especially if improperly stored. Use a fresh bottle or verify the purity of an older reagent. Crucially, ensure all solvents and your amine/alcohol substrate are rigorously dried, as water will rapidly hydrolyze the chloroformate, quenching the reaction.[8][9]

  • Reaction Temperature: These reactions are typically exothermic. The initial addition of the chloroformate should be performed at low temperatures (e.g., 0 °C to -20 °C) to control the reaction rate and prevent side reactions.[10] After the addition is complete, the reaction may be allowed to slowly warm to room temperature.

  • Choice of Base: A base is required to neutralize the HCl generated during the reaction. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a simple base like triethylamine (TEA) is often used. Pyridine can also be effective. Inorganic bases like potassium or sodium carbonate can be used in biphasic systems or with phase-transfer catalysts. The base must be anhydrous and used in at least stoichiometric amounts (typically 1.1-1.5 equivalents).

  • Order of Addition: To minimize side reactions, the standard procedure is to slowly add the this compound to a cooled, stirred solution of the nucleophile (e.g., amine) and the base.[8] This maintains a low concentration of the highly reactive chloroformate.

Q2: My reaction is messy, with multiple side products. How can I improve selectivity?

The formation of byproducts is a clear sign that reaction conditions are not optimized. The most common side products are symmetrical ureas (with amine nucleophiles) and di-acylated products.

  • Cause of Urea Formation: If an amine reacts with the chloroformate, it forms a carbamate. However, if moisture is present, the chloroformate can hydrolyze to an unstable carbamic acid, which decomposes to release an amine. This newly formed amine can react with another molecule of the chloroformate or an isocyanate intermediate, leading to urea.[10]

    • Solution: The paramount solution is to maintain strictly anhydrous conditions.[10] Using dried solvents, inert atmosphere, and dry glassware is non-negotiable. Slow, cold addition of the chloroformate also helps suppress this pathway.[10]

  • Cause of Di-acylation: If your nucleophile has more than one reactive site (e.g., a primary amine with another nucleophilic group), over-reaction can occur.

    • Solution: Use a slight excess of the nucleophile relative to the chloroformate if possible. More commonly, control the stoichiometry carefully, using no more than 1.0-1.1 equivalents of the chloroformate. Low-temperature addition is critical to improve selectivity.

Q3: My product seems to be decomposing during workup or purification. What's happening?

The 2-bromoethyl group introduces a second reactive site into your product. This can lead to instability, particularly under basic conditions or upon heating.

  • Potential Decomposition Pathway: The carbamate nitrogen (in the case of an amine reaction) can potentially act as an intramolecular nucleophile, displacing the bromide to form a cyclic, 2-oxazolidinone-like structure, especially if the workup is basic or heated for a prolonged period.

  • Mitigation Strategies:

    • Quench Carefully: Quench the reaction with a dilute, cold aqueous acid (e.g., 1M HCl) or saturated ammonium chloride solution rather than water or base.[8]

    • Avoid Strong Bases: During extraction, use mild bases like sodium bicarbonate if necessary, and minimize contact time.

    • Purify at Low Temperature: Concentrate the product under reduced pressure without excessive heating. If column chromatography is required, perform it promptly and avoid letting the product sit on silica gel for extended periods, as silica can be slightly acidic and promote degradation.

Section 3: General Reaction Mechanism & Key Parameters

Understanding the fundamental reaction pathway is key to rational optimization.

Caption: General mechanism for N-protection with this compound.

Table 1: Recommended Parameters for Amine Protection

ParameterRecommended ConditionRationale & Key Considerations
Temperature -20°C to 0°C for addition, then warm to RTControls exotherm, minimizes side reactions.[10]
Solvent Anhydrous DCM, THF, Acetonitrile, or TolueneMust be aprotic and dry. DCM is a common choice.
Base DIPEA, TEA, Pyridine (1.1-1.5 eq.)Must be non-nucleophilic and anhydrous to scavenge HCl.
Stoichiometry 1.0 - 1.2 eq. of ChloroformateA slight excess ensures full conversion of the substrate.
Monitoring TLC, LC-MSEssential to determine reaction completion and avoid long reaction times.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use an alcohol as the nucleophile?

    • A: Yes, this compound reacts with alcohols to form carbonates. The general principles are the same, but the reaction may be slower. A stronger base, such as pyridine or DMAP (catalytically), may be beneficial.

  • Q: How do I remove the 2-bromoethoxycarbonyl protecting group?

    • A: While specific conditions depend on the substrate, cleavage is often achieved under reductive conditions, for example, using zinc dust in acetic acid or methanol.[11] This highlights its orthogonality to many acid- and base-labile protecting groups.

  • Q: My this compound is yellow. Can I still use it?

    • A: A pale yellow color is common and often acceptable.[7] However, a dark yellow or brown color suggests significant decomposition, likely from exposure to moisture or light. In this case, using a fresh bottle is highly recommended for predictable results.

  • Q: What is the purpose of the bromoethyl group?

    • A: It serves two main purposes. First, it's a component of the protecting group itself. Second, the bromine atom provides a reactive handle for subsequent synthetic transformations, such as cyclizations or substitutions, after the initial protection reaction is complete.

Section 5: Standard Experimental Protocol

Objective: To protect a primary amine (e.g., Benzylamine) using this compound.

Materials:

  • Benzylamine (1.0 eq.)

  • This compound (1.1 eq.)

  • Triethylamine (TEA) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (for workup)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: Under an inert atmosphere of nitrogen or argon, add benzylamine (1.0 eq.) and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling & Base Addition: Cool the flask to 0°C in an ice-water bath. Add triethylamine (1.2 eq.) to the stirred solution.

  • Chloroformate Addition: Dilute the this compound (1.1 eq.) with a small amount of anhydrous DCM in the dropping funnel. Add the chloroformate solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Workup:

    • Cool the mixture back to 0°C and quench the reaction by slowly adding cold 1M HCl to neutralize excess TEA.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude carbamate by flash column chromatography on silica gel, using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate).

References

Technical Support Center: Optimizing Yield in 2-Bromoethyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromoethyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you maximize your reaction yields and minimize impurities. As a highly reactive bifunctional reagent, this compound is a powerful tool for introducing the bromoethyl carbamate moiety, but its reactivity also presents unique challenges. This guide is structured to address these challenges directly and provide you with the expert insights needed for success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during reactions with this compound. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.

Q1: Why is my reaction yield significantly lower than expected?

Low yields are the most frequently reported issue and can stem from several factors, including incomplete conversion, degradation of the starting material or product, and competing side reactions.

A1: Low yields can be traced to several primary causes:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or steric hindrance.

    • Causality: The reaction between this compound and a nucleophile (like an amine or alcohol) is a nucleophilic acyl substitution. Sterically hindered nucleophiles will react more slowly, requiring more forcing conditions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned time, consider extending the reaction time or gradually increasing the temperature. For particularly hindered substrates, a higher temperature (e.g., refluxing in a suitable solvent) may be necessary from the outset[1].

  • Reagent Quality and Stability: this compound is highly sensitive to moisture[2]. Contamination with water will lead to rapid hydrolysis, reducing the amount of active reagent available for your reaction.

    • Causality: The chloroformate functional group is a highly reactive acyl chloride. Water acts as a nucleophile, attacking the carbonyl carbon and leading to the decomposition of the reagent into 2-bromoethanol, CO2, and HCl[3][4].

    • Solution: Always use a fresh bottle of this compound or a properly stored reagent under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried and that anhydrous solvents are used for the reaction.

  • Competing Side Reactions: Several side reactions can consume your starting materials or product, significantly lowering the isolated yield. The most common are elimination reactions and the formation of symmetrical ureas (in the case of primary amines). These are discussed in detail in the next question.

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Byproduct formation is a clear indicator that your reaction conditions are favoring undesired pathways. Understanding these pathways is key to mitigating them.

A2: Improving selectivity requires tailoring your reaction conditions to disfavor common side reactions.

  • Symmetrical Urea Formation (with Primary Amines): This occurs when the initially formed carbamate product reacts with another molecule of the starting amine.

    • Causality: The carbamate product can still be nucleophilic, or the reaction conditions can lead to the formation of an isocyanate intermediate, which is highly reactive towards amines[3].

    • Solution:

      • Slow Addition: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This keeps the concentration of the chloroformate low at any given time, favoring the reaction with the more abundant starting amine.

      • Strict Anhydrous Conditions: Moisture can facilitate the formation of isocyanate intermediates[3][5]. Ensure your reaction is completely dry.

      • Choice of Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA). This will scavenge the HCl byproduct without competing with your primary amine nucleophile[3].

  • Elimination Reaction: this compound can undergo elimination to form vinyl chloroformate and HBr, especially in the presence of a strong or bulky base at elevated temperatures.

    • Causality: A strong base can abstract a proton from the carbon adjacent to the bromine atom (the α-carbon), leading to an E2 elimination.

    • Solution:

      • Base Selection: Avoid strong, bulky bases like potassium tert-butoxide if possible. A weaker, non-nucleophilic base like pyridine or DIPEA is often a better choice.

      • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Elimination reactions are generally more favored at higher temperatures.

  • Dialkyl Carbonate Formation (with Alcohols): When reacting with an alcohol, the desired bromoethyl carbonate product can react with another molecule of the alcohol to form a symmetrical dialkyl carbonate.

    • Causality: The alcohol can act as a nucleophile, attacking the newly formed carbonate, especially if the reaction is run at high temperatures or for extended periods in the presence of a base.

    • Solution: Use a 1:1 stoichiometry of the alcohol to the chloroformate and add the chloroformate slowly. Monitor the reaction closely and stop it once the starting alcohol is consumed. Using a non-nucleophilic base like pyridine can also help[6].

Below is a diagram illustrating the desired reaction pathway versus common side reactions.

competing_reactions cluster_reactants Reactants cluster_product Desired Product cluster_side_products Side Products Amine R-NH2 (Amine) Carbamate Br-CH2CH2-O(CO)NH-R (Carbamate) Amine->Carbamate Desired Reaction (Nucleophilic Acyl Substitution) Urea R-NH(CO)NH-R (Symmetrical Urea) Amine->Urea Over-reaction Chloroformate Br-CH2CH2-O(CO)Cl Chloroformate->Carbamate Desired Reaction (Nucleophilic Acyl Substitution) Vinyl CH2=CH-O(CO)Cl (Vinyl Chloroformate) Chloroformate->Vinyl Elimination (E2) (Strong Base / Heat) Hydrolysis Br-CH2CH2-OH (Hydrolysis Product) Chloroformate->Hydrolysis Hydrolysis (Moisture) Carbamate->Urea Over-reaction

Competing reaction pathways in reactions of this compound with amines.

Frequently Asked Questions (FAQs)

Q3: What is the best base for my reaction?

A3: The choice of base is critical and depends on the nucleophilicity and steric hindrance of your substrate. The primary role of the base is to neutralize the HCl generated during the reaction. A good base should be strong enough to do this but should not compete as a nucleophile or promote elimination.

BasepKa of Conjugate AcidKey CharacteristicsRecommended Use Case
Pyridine ~5.2Weakly basic, non-nucleophilic. Can catalyze the reaction.General purpose, especially for reactions with alcohols.
Triethylamine (TEA) ~10.7Stronger base than pyridine, moderately hindered.Common choice for reactions with unhindered primary and secondary amines.
DIPEA ~10.7Similar basicity to TEA but much more sterically hindered.Highly recommended for hindered amines or when over-reaction is a concern. Its bulk prevents it from acting as a nucleophile[3].
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)Inexpensive, heterogeneous base.Useful in polar aprotic solvents like acetone or DMF, particularly for large-scale reactions where cost is a factor[7].
Q4: Which solvent should I use?

A4: Polar aprotic solvents are generally the best choice for reactions involving this compound.

  • Polar Aprotic Solvents (Recommended): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc).

    • Causality: These solvents can dissolve the reactants but do not have acidic protons. This means they do not form hydrogen bonds with the amine or alcohol nucleophile, leaving it "free" and highly reactive. This generally leads to faster reaction rates for SN2-type reactions[8][9][10].

  • Polar Protic Solvents (Use with Caution): Alcohols (e.g., methanol, ethanol), water.

    • Causality: Protic solvents have acidic protons and can form a "cage" of hydrogen bonds around the nucleophile. This stabilizes the nucleophile and reduces its reactivity, slowing down the reaction[8][10][11]. Additionally, alcohols can compete as nucleophiles, and water will hydrolyze the chloroformate.

    • When to consider: In some cases, a protic solvent may be used if the starting material is only soluble in it, but be prepared for longer reaction times and potential side reactions.

Experimental Protocols

The following protocols are provided as a starting point. Optimization may be necessary depending on your specific substrate.

Protocol 1: General Procedure for the Reaction of an Amine with this compound

This protocol describes a general method for the synthesis of a 2-bromoethyl carbamate from a primary or secondary amine.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.).

    • Dissolve the amine in an anhydrous polar aprotic solvent (e.g., DCM, THF) to a concentration of approximately 0.1-0.5 M.

    • Add a non-nucleophilic base (e.g., DIPEA, 1.2 eq.).

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • In a separate dry flask, prepare a solution of this compound (1.1 eq.) in the same anhydrous solvent.

    • Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

    • Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes[7].

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine (1.0 eq.) and Base (1.2 eq.) in anhydrous solvent B Cool to 0 °C A->B C Add this compound (1.1 eq.) dropwise at 0 °C B->C D Stir and warm to room temperature C->D E Monitor by TLC D->E F Quench with water and extract E->F Reaction Complete G Wash organic layers (Acid, Base, Brine) F->G H Dry and concentrate G->H I Purify by column chromatography H->I

References

Technical Support Center: Purification of Products from 2-Bromoethyl Chloroformate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of purifying reaction products derived from 2-bromoethyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into common purification challenges. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity compounds.

Introduction: The Challenges of Working with this compound

This compound is a highly reactive reagent used to introduce the 2-bromoethoxycarbonyl protecting group or to synthesize various carbamates and other derivatives.[1][2] Its utility is matched by its reactivity, which can lead to a range of purification challenges, including:

  • Hydrolytic Instability: Like all chloroformates, this compound is sensitive to moisture and can hydrolyze, creating corrosive and reactive byproducts.[3]

  • Competing Reactions: The presence of two reactive sites—the chloroformate and the bromoethyl group—can lead to undesired side reactions.

  • Product Degradation: The desired carbamate products themselves can be susceptible to degradation, particularly under harsh pH or temperature conditions.[4]

  • Safety Hazards: this compound is corrosive, a lachrymator, and toxic.[5][6][7] Proper handling and safety precautions are paramount throughout the reaction and purification process.[8]

This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Work-Up and Extraction

Q1: My reaction mixture is a complex mess. What is the best initial work-up strategy to remove unreacted this compound and its hydrolysis byproducts?

A1: A carefully planned aqueous work-up is crucial. The key is to neutralize acidic byproducts and remove water-soluble impurities without degrading your target compound.

  • The "Why": this compound readily hydrolyzes to 2-bromoethanol, carbon dioxide, and hydrochloric acid. The HCl generated will protonate any basic amines in your reaction, forming hydrochloride salts. A basic wash is necessary to neutralize the acid and liberate the free amine or carbamate product for extraction into an organic solvent.

  • Recommended Protocol:

    • Quenching: Cautiously quench the reaction mixture with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[4] This will neutralize HCl and react with any remaining this compound. Avoid strong bases like NaOH or KOH, as they can promote hydrolysis of your desired carbamate product.[4]

    • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washing: Wash the combined organic layers sequentially with:

      • Saturated NaHCO₃ solution (to remove residual acid).

      • Water (to remove salts).

      • Brine (to facilitate drying).

    • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Q2: I'm seeing a significant loss of my product during the basic wash. What's happening and how can I prevent it?

A2: Product loss during a basic wash is a classic sign of carbamate hydrolysis. Carbamates are susceptible to hydrolysis, especially under basic conditions.[4]

  • Troubleshooting Steps:

    • Use a Weaker Base: Switch from a strong base to a milder one like saturated sodium bicarbonate.[4]

    • Control the Temperature: Perform the extraction and washing steps at a lower temperature (e.g., in an ice bath, 4°C) to slow the rate of hydrolysis.[4]

    • Minimize Contact Time: Do not let the organic and basic aqueous layers sit together for extended periods. Shake, separate, and move to the next step promptly.

    • pH Monitoring: If possible, monitor the pH of the aqueous layer and aim for a neutral to slightly acidic pH (around 6-7) after the wash.

Section 2: Chromatographic Purification

Q3: I'm trying to purify my carbamate product by silica gel column chromatography, but I'm getting poor separation and/or product degradation on the column. What are my options?

A3: Silica gel is acidic and can cause degradation of sensitive compounds. Here’s how to address this:

  • The "Why": The acidic nature of silica gel can catalyze the decomposition of certain carbamates. The polar stationary phase can also lead to strong adsorption and tailing of polar products.

  • Troubleshooting & Optimization:

    • Deactivate the Silica: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (typically 0.5-1% v/v in the eluent). This neutralizes the acidic sites on the silica surface.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica for highly non-polar compounds.[9]

    • Solvent System Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation.[10] Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or another suitable solvent.

    • Flash Chromatography: Employ flash chromatography for faster separation, minimizing the time your compound spends in contact with the stationary phase.[4]

Workflow for Troubleshooting Chromatographic Purification

G start Poor Separation or Degradation on Silica Gel q1 Is the product acid-sensitive? start->q1 a1 Neutralize Silica: Add 0.5-1% Et3N to eluent q1->a1 Yes a3 Optimize Solvent System: - TLC Screening - Gradient Elution q1->a3 No q2 Is separation still poor? a1->q2 a2 Try Alternative Stationary Phase: - Alumina (Neutral or Basic) - Reverse Phase (C18) q2->a2 Yes end Successful Purification q2->end No a4 Employ Flash Chromatography to reduce contact time a2->a4 a3->q2 a4->end

Caption: Decision tree for troubleshooting column chromatography issues.

Section 3: Crystallization and Final Product Isolation

Q4: My product is a solid, but I'm struggling to get it to crystallize from the crude oil. What should I do?

A4: Recrystallization is a powerful technique for purifying solids, but it requires careful solvent selection and technique.[4]

  • The "Why": Successful recrystallization relies on the principle that your desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[11]

  • Protocol for Solvent Screening and Recrystallization:

    • Solvent Selection:

      • Place a small amount of your crude oil in several test tubes.

      • Add a few drops of different solvents (e.g., hexane, ethyl acetate, isopropanol, toluene, or mixtures thereof) to each tube.

      • A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • Dissolution: In an appropriately sized flask, dissolve your crude product in the minimum amount of the chosen hot solvent to form a saturated solution.[11]

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11]

    • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11] Further cooling in an ice bath or refrigerator can promote crystallization.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q5: My final product seems unstable and decomposes over time. How can I improve its stability?

A5: The stability of carbamates can be influenced by residual acidic or basic impurities and exposure to moisture.

  • Key Stability Factors:

    • pH: Ensure the final product is free from acidic or basic residues. Storing under a neutral pH environment is recommended.[4]

    • Moisture: this compound and its carbamate derivatives are moisture-sensitive.[8] Store the final product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator.

    • Temperature: Store the purified compound at low temperatures (e.g., refrigerated at 2-8°C) to minimize degradation over time.[4][12]

Quantitative Data Summary

ParameterTypical Value/RangeSignificance
Storage Temperature 2-8°CMinimizes thermal degradation of the reagent and carbamate products.[12]
Boiling Point of this compound 67-68 °C at 11 mm HgImportant for removal by distillation if necessary, but often avoided due to thermal instability.[12]
Density of this compound ~1.75 g/mL at 25°CDenser than water, will form the lower layer in an aqueous extraction.[12]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification

This protocol describes the separation of a neutral carbamate from acidic and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer: Transfer the solution to a separatory funnel.

  • Basic Wash (to remove acidic impurities): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. Drain the lower aqueous layer. Repeat this wash if necessary.

  • Acidic Wash (to remove basic impurities): Add a dilute aqueous solution of a weak acid, such as 1 M citric acid. Shake, separate, and drain the aqueous layer.

  • Neutral Wash: Wash the organic layer with water, followed by brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified neutral carbamate.

Protocol 2: General Recrystallization Procedure

This protocol outlines the general steps for purifying a solid carbamate by recrystallization.

  • Solvent Selection: Choose a solvent in which the carbamate is highly soluble at elevated temperatures but poorly soluble at low temperatures.[11] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if needed to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling & Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Safety First: Handling this compound

Always handle this compound and its reactions in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7] Be aware of its corrosive and lachrymatory properties.[5] Have an emergency eyewash station and safety shower readily accessible.[8]

General Workflow for Product Purification

G start Crude Reaction Mixture workup Aqueous Work-Up (NaHCO3 Wash) start->workup extraction Solvent Extraction workup->extraction drying Drying & Concentration extraction->drying crude_product Crude Product drying->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No/Impure Solid pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for this compound reaction products.

References

stability of 2-Bromoethyl chloroformate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromoethyl Chloroformate (CAS 4801-27-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, handling, and troubleshooting of this highly reactive reagent. Our goal is to explain the causality behind experimental observations and provide self-validating protocols to ensure the success and safety of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a primary concern?

This compound (C₃H₄BrClO₂) is a highly reactive organic compound used as a versatile reagent in organic synthesis, particularly for introducing the 2-bromoethoxycarbonyl protecting group or as an intermediate in the synthesis of more complex molecules.[1][2] Its reactivity stems from the electrophilic carbonyl carbon of the chloroformate group, making it susceptible to attack by a wide range of nucleophiles.[3]

The primary concern is its inherent instability, especially its sensitivity to moisture.[4] Like other chloroformates, it readily undergoes hydrolysis, and it is also sensitive to heat and incompatible with bases, strong oxidizing agents, alcohols, and amines.[4][5] Degradation not only reduces the effective concentration of the reagent, leading to poor reaction yields, but it can also generate hazardous byproducts like hydrogen chloride (HCl) gas, causing pressure buildup in sealed containers.[4]

Q2: What are the main degradation pathways for this compound?

The two principal degradation pathways are hydrolysis and thermal decomposition.

  • Hydrolysis: This is the most common degradation route. The compound reacts with water or ambient moisture, leading to the formation of 2-bromoethanol, carbon dioxide (CO₂), and corrosive hydrogen chloride (HCl) gas.[4] This reaction is often autocatalytic as the generated HCl can further promote decomposition.

  • Reaction with Nucleophiles: Beyond water, it reacts readily with other nucleophiles. For instance, with alcohols, it forms carbonate esters, and with amines, it forms carbamates.[4][5][6] These are often the desired reactions in a synthesis, but unintended reactions with nucleophilic solvents or impurities will consume the reagent.

  • Thermal Decomposition: While a specific decomposition temperature is not well-defined in the provided literature, chloroformates, in general, can decompose upon heating.[5] Storage at elevated temperatures will accelerate degradation. The recommended storage temperature is refrigerated at 2-8°C.[7]

dot graph DecompositionPathways { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Main compound BECF [label="2-Bromoethyl\nChloroformate", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Conditions Water [label="Water / Moisture", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,1.5!"]; Nucleophiles [label="Alcohols, Amines", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,1.5!"]; Heat [label="Elevated Temperature", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-3!"];

// Products Hydrolysis_Prods [label="2-Bromoethanol + CO₂ + HCl", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,-1.5!"]; Nucleophilic_Prods [label="Carbamates / Carbonates", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,-1.5!"]; Decomp_Prods [label="Accelerated\nDecomposition", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-1.5!"];

// Edges BECF -> Decomp_Prods [label="Degradation", color="#EA4335"]; BECF -> Hydrolysis_Prods [label="Hydrolysis", color="#4285F4"]; BECF -> Nucleophilic_Prods [label="Reaction", color="#34A853"]; Water -> Hydrolysis_Prods [color="#4285F4", style=dashed]; Nucleophiles -> Nucleophilic_Prods [color="#34A853", style=dashed]; Heat -> Decomp_Prods [color="#EA4335", style=dashed]; } enddot Caption: Key degradation pathways for this compound.

Q3: How should this compound be properly stored and handled?

Proper storage and handling are critical to maintaining the reagent's integrity and ensuring user safety. The following table summarizes best practices based on safety data sheets and chemical properties.[4][7][8]

ConditionRecommended ProtocolRationale & Consequence of Deviation
Temperature Store refrigerated at 2-8°C .[7]Higher temperatures accelerate decomposition, leading to reagent loss and pressure buildup.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[4]The reagent is moisture-sensitive; exposure to air will cause hydrolysis.[4]
Container Keep in the original, tightly sealed container in a dry, well-ventilated place.[4][8]Prevents moisture ingress and allows for proper containment of the corrosive and flammable liquid.[4]
Incompatibilities Keep away from bases, strong oxidizing agents, alcohols, and amines .[4]Violent reactions can occur, leading to degradation of the reagent and potentially hazardous conditions.
Handling Use in a chemical fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Use spark-proof tools.[4][8]The compound is corrosive, causes severe skin burns and eye damage, and its vapors are flammable.[4][9]

Troubleshooting Guide

Problem 1: My reaction yield is significantly lower than expected.

Possible Cause 1: Reagent Degradation Prior to Use. The most common cause of low yield is the use of partially or fully degraded this compound. This degradation is almost always due to hydrolysis from improper storage or handling.

  • Troubleshooting Steps:

    • Inspect the Bottle: Carefully and safely check the reagent bottle. Is there any visible fuming when the cap is removed? This indicates the presence of HCl gas from hydrolysis. Is there pressure buildup?

    • Verify Storage Conditions: Confirm that the reagent has been stored at 2-8°C under an inert atmosphere and that the cap was securely sealed after its last use.

    • Perform a Quality Control (QC) Check: Before use in a large-scale reaction, perform a small-scale test reaction with a simple, reliable nucleophile (e.g., a primary amine or simple alcohol) and analyze the outcome via TLC or LC-MS to confirm reagent activity.

    • Solution: If degradation is suspected, it is highly recommended to use a fresh, unopened bottle of the reagent for your experiment.

Possible Cause 2: Inefficient Reaction Conditions. The reactivity of chloroformates is highly dependent on the reaction conditions.

  • Troubleshooting Steps:

    • Base Selection: The reaction of chloroformates with nucleophiles like amines or alcohols liberates HCl.[5] This acid must be scavenged by a base to drive the reaction to completion. Ensure you are using a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) in at least stoichiometric amounts.

    • Solvent Purity: Ensure your reaction solvent is anhydrous. The presence of water will compete with your desired nucleophile, consuming the reagent through hydrolysis.

    • Temperature Control: These reactions are often exothermic. Running the reaction at a controlled, low temperature (e.g., 0°C) during the addition of the chloroformate can prevent side reactions.

Problem 2: I observed pressure buildup and/or fuming from the reagent bottle.

This is a critical safety issue indicating advanced degradation. The pressure is from CO₂ and HCl gas generated during hydrolysis.[4]

  • Immediate Actions:

    • Do NOT open a visibly bloated or pressurized bottle.

    • Place the bottle in a secondary container within a fume hood.

    • If you are trained and equipped to do so, cool the container (e.g., in an ice bath) to reduce the internal pressure.

    • Very carefully and slowly vent the container behind a blast shield in a fume hood.

    • The reagent is likely compromised and should be quenched and disposed of according to your institution's hazardous waste protocols.

  • Root Cause Analysis & Prevention: This situation arises from significant moisture contamination. Review your lab's handling procedures. Was the bottle left open? Was a non-inert gas used to blanket the reagent? Was it handled outside of a glovebox or without a proper inert gas setup? Implementing a strict anhydrous handling protocol is essential.

dot graph TD { subgraph "Reagent Handling Workflow" A[Receive & Inspect Bottle] --> B{Store at 2-8°C under N₂}; B --> C[Equilibrate to RT before opening]; C --> D[Use Dry Syringe/Cannula in Fume Hood]; D --> E[Blanket Headspace with N₂]; E --> F[Seal Tightly & Return to Storage]; end

} enddot Caption: Recommended workflow for handling and troubleshooting.

Problem 3: My reaction is forming unexpected byproducts.

Possible Cause: Intramolecular Cyclization. The structure of this compound contains two reactive sites. After reacting with a nucleophile (e.g., an amine to form a carbamate), the bromoethyl moiety can potentially undergo intramolecular cyclization, especially in the presence of a base, to form a 2-oxazolidinone derivative or other cyclic structures.

  • Troubleshooting & Prevention:

    • Control Basicity and Temperature: Use the minimum required amount of base and maintain low reaction temperatures to disfavor this side reaction.

    • Choose a Different Reagent: If this byproduct is a persistent issue, consider using a different chloroformate that lacks a secondary reactive site, such as ethyl chloroformate or benzyl chloroformate, if your synthetic scheme allows.[5][10]

Experimental Protocol: QC Test for Reagent Activity

This protocol provides a self-validating method to quickly assess the activity of your this compound before committing to a larger scale synthesis.

  • Preparation: In a fume hood, add anhydrous dichloromethane (DCM, 2 mL) to a dry flask equipped with a magnetic stir bar and purged with nitrogen.

  • Add Nucleophile: Add benzylamine (1.0 eq., ~20 mg) to the flask, followed by triethylamine (1.2 eq.). Cool the solution to 0°C in an ice bath.

  • Add Chloroformate: While stirring at 0°C, add a solution of your this compound (1.1 eq.) in anhydrous DCM (0.5 mL) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC). The reaction should be complete within 30-60 minutes.

  • Validation: A successful test will show complete or near-complete consumption of the benzylamine and the formation of a new, less polar spot on the TLC plate corresponding to the protected carbamate product. If the amine remains largely unreacted, your chloroformate reagent has likely degraded.

References

avoiding the formation of by-products with 2-Bromoethyl chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromoethyl Chloroformate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive reagent. Our goal is to empower you with the knowledge to minimize by-product formation and maximize the yield and purity of your desired product. This resource is structured into a troubleshooting guide for immediate problem-solving and an FAQ section for foundational knowledge.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: I'm observing a significant amount of a by-product with a mass corresponding to 1,3-dioxolan-2-one (ethylene carbonate). What is causing this and how can I prevent it?

A1: Cause and Mechanism

The formation of 1,3-dioxolan-2-one is a classic and frequently encountered by-product. It arises from an intramolecular cyclization reaction. After the initial desired reaction with your nucleophile (e.g., an amine forming a carbamate), the oxygen atom of the newly formed carbamate can act as an internal nucleophile. It attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the stable five-membered cyclic carbonate ring. This process is often accelerated by heat or the presence of a base.

Prevention Strategies:

  • Strict Temperature Control: This is the most critical parameter. The reaction should be performed at low temperatures, typically between 0 °C and -20 °C , to reduce the rate of the intramolecular cyclization. An ice-salt or dry ice/acetone bath is recommended.

  • Slow Reagent Addition: Add the this compound dropwise to the solution containing your substrate and base. This maintains a low instantaneous concentration of the chloroformate, which helps to suppress side reactions.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base.[1][2] A bulky base is less likely to participate in unwanted side reactions. N,N-Diisopropylethylamine (DIPEA or Hünig's Base) is an excellent choice. Avoid smaller, more nucleophilic amines like triethylamine (TEA), which can accelerate by-product formation.

dot

Caption: Desired vs. Cyclization By-product Pathway.

Q2: My product is contaminated with a species that appears to be a "double-addition" product where my amine has reacted twice. How do I stop this?

A2: Cause and Mechanism

This compound possesses two electrophilic sites: the highly reactive acyl chloride of the chloroformate and the alkyl bromide. A primary or secondary amine can first react at the chloroformate to form the desired carbamate. However, a second molecule of the amine (or even the same molecule if it's a diamine) can then displace the bromide via an SN2 reaction, leading to a double-addition by-product.

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to your nucleophile. This ensures that the nucleophile is the limiting reagent, minimizing the chance of a second reaction. Avoid using an excess of the amine.

  • Low Temperature: As with cyclization, conducting the reaction at low temperatures (0 °C or below) will decrease the rate of the SN2 substitution reaction more significantly than the initial acylation, favoring the desired product.

  • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Extended reaction times, even at low temperatures, provide more opportunity for the slower SN2 reaction to occur. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress.

Q3: My reaction work-up shows the presence of 2-bromoethanol. What is the source of this impurity?

A3: Cause and Mechanism

The presence of 2-bromoethanol is a clear indicator of hydrolysis. Chloroformates are highly susceptible to reaction with water.[3] Moisture in your solvent, on your glassware, or from the atmosphere can rapidly hydrolyze this compound into 2-bromoethanol, carbon dioxide, and hydrochloric acid (HCl).[4]

Prevention Strategies:

  • Anhydrous Conditions: This is non-negotiable.

    • Solvents: Use freshly dried, anhydrous solvents. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) should be passed through a solvent purification system or dried over molecular sieves.

    • Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.

    • Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Quality: Ensure your this compound is of high purity and has been stored properly. Opened bottles can absorb moisture over time.

dot

Hydrolysis_Workflow start Start Reaction Setup prep_glass Oven-Dry All Glassware start->prep_glass prep_solvent Use Anhydrous Solvent start->prep_solvent prep_reagent Use Fresh/Properly Stored This compound start->prep_reagent assemble Assemble Under Inert Atmosphere (N₂/Ar) prep_glass->assemble prep_solvent->assemble prep_reagent->assemble run_rxn Conduct Reaction at Low Temperature assemble->run_rxn check Moisture Contamination? run_rxn->check outcome_good Minimized 2-Bromoethanol By-product outcome_bad 2-Bromoethanol Detected check->outcome_good No check->outcome_bad Yes

Caption: Workflow to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for a reaction with an amine?

A1: A robust starting point for reacting this compound with a primary or secondary amine is as follows:

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility for many substrates, and easy to remove.
Temperature 0 °C (Ice Bath)Balances reaction rate with suppression of side reactions.[]
Base 1.2 - 1.5 eq. DIPEASterically hindered and non-nucleophilic to scavenge HCl without competing.[1][2]
Stoichiometry 1.1 eq. This compoundEnsures the amine is the limiting reagent to prevent double addition.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis from atmospheric moisture.
Procedure Dissolve amine and DIPEA in DCM, cool to 0°C, then add chloroformate dropwise.Controls exotherm and minimizes high local concentrations of the reagent.
Q2: How should I properly store and handle this compound?

A2: Proper storage is crucial for reagent longevity and reaction success.

  • Storage Temperature: Store refrigerated at 2-8°C .[6]

  • Atmosphere: Store under an inert atmosphere (the bottle is typically backfilled with nitrogen or argon by the manufacturer).

  • Moisture: Keep the container tightly sealed to prevent moisture ingress, which leads to degradation.

  • Handling: When handling, work quickly. It is best to unseal the bottle, draw the required amount with a dry syringe or cannula, and immediately reseal and purge the bottle with inert gas. Always use appropriate personal protective equipment (PPE), as it is corrosive and causes severe skin burns and eye damage.[7]

Q3: Can I use other bases like potassium carbonate or pyridine?

A3: While other bases can work, they come with trade-offs.

  • Potassium Carbonate (K₂CO₃): As an inorganic base, it has low solubility in many organic solvents like DCM, which can lead to slow and incomplete reactions. It is a viable option in more polar solvents like acetonitrile, but reaction times may be longer.

  • Pyridine: Pyridine is nucleophilic and can react with the chloroformate to form an acylpyridinium salt. While this intermediate is reactive, it adds another layer of complexity and potential side reactions. Sterically hindered, non-nucleophilic bases like DIPEA or 2,6-lutidine are generally superior choices for clean reactions.[1]

Q4: How can I monitor the reaction to know when it's truly complete?

A4: The best way to monitor the reaction is by using analytical techniques.

  • Thin Layer Chromatography (TLC): This is a quick and easy method. Spot the reaction mixture alongside your starting amine. The reaction is complete when the starting amine spot has completely disappeared.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It will not only show the disappearance of your starting material but also confirm the mass of your desired product and detect the formation of any by-products in real-time. This allows for precise optimization of reaction time to maximize product formation before significant by-products appear.[8]

References

Technical Support Center: 2-Bromoethyl Chloroformate Reactivity in the Presence of a Base

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromoethyl Chloroformate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance and troubleshooting advice for experiments involving this versatile but challenging reagent, with a particular focus on the critical role of base selection.

Introduction: The Dichotomy of this compound Reactivity

This compound (BrCH₂CH₂OCOCl) is a bifunctional reagent widely used in organic synthesis. Its utility stems from two reactive centers: the highly electrophilic chloroformate group and the primary alkyl bromide. This dual reactivity allows for the introduction of the 2-bromoethoxycarbonyl group onto nucleophiles such as amines and alcohols, a common strategy in the synthesis of pharmaceuticals and other complex molecules.[1]

However, the presence of the bromine atom on the ethyl chain introduces a competing reaction pathway: elimination. The choice of base is therefore not merely a formality to neutralize the HCl byproduct but is the single most critical parameter that dictates the reaction's outcome. A judicious choice will lead to the desired substitution product, while an inappropriate one can result in low yields, complex product mixtures, and the preferential formation of the undesired elimination product, vinyl chloroformate.[2] This guide will help you navigate this delicate balance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary role of a base in reactions with this compound?

In the context of reacting this compound with a nucleophile (e.g., an amine or alcohol), a base serves two primary functions:

  • Nucleophile Activation/Deprotonation: For nucleophiles like alcohols or primary/secondary amines, the base deprotonates the nucleophile, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of the chloroformate.

  • Acid Scavenging: The reaction between the nucleophile and the chloroformate liberates one equivalent of hydrochloric acid (HCl). The base neutralizes this HCl, preventing it from protonating the starting nucleophile (rendering it unreactive) or catalyzing undesired side reactions.[3]

However, the base can also act on the 2-bromoethyl group itself, leading to troubleshooting scenarios.

Q2: My reaction is yielding primarily vinyl chloroformate. What's causing this and how can I prevent it?

Cause: The formation of vinyl chloroformate is a classic example of an E2 (elimination, bimolecular) reaction competing with the desired SN2 (substitution, bimolecular) reaction.[4][5] Strong, sterically hindered bases can preferentially abstract a proton from the carbon adjacent to the bromine atom (the α-carbon), leading to the elimination of HBr and the formation of a double bond.

Troubleshooting & Prevention:

  • Base Selection: This is the most critical factor. Avoid strong, bulky bases like potassium tert-butoxide. Opt for weaker, non-hindered bases.

    • Inorganic Bases: Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often excellent choices.[6] They are typically strong enough to scavenge HCl but not strong enough to promote significant elimination.

    • Organic Bases: If an organic base is required for solubility, pyridine is a common choice. Tertiary amines like triethylamine (TEA) can be used, but they are more basic than pyridine and can sometimes favor elimination, especially at elevated temperatures.[7]

  • Temperature Control: Elimination reactions are generally favored at higher temperatures.[4] Running the reaction at 0 °C or even lower temperatures can significantly suppress the formation of vinyl chloroformate. Always add the chloroformate reagent slowly to the cooled solution of the nucleophile and base to maintain a low reaction temperature.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are standard.

Reaction Pathways: Substitution vs. Elimination

The interplay between the base and this compound determines whether the reaction proceeds via the desired substitution pathway or the undesired elimination pathway.

G cluster_0 Reaction Starting Point cluster_1 Desired Pathway cluster_2 Side Reaction start This compound + Nucleophile (Nu-H) + Base Mechanism_E2 E2 Elimination of HBr start->Mechanism_E2 Favored By Mechanism_SN2 SN2 Attack on Chloroformate Condition_SN2 Conditions: - Weaker Base (e.g., K2CO3, Pyridine) - Low Temperature (0 °C) Mechanism_SN2->Condition_SN2 Substitution Substitution Mechanism_SN2->Substitution Condition_E2 Conditions: - Strong/Hindered Base (e.g., t-BuOK) - Higher Temperature Mechanism_E2->Condition_E2 Elimination Elimination Mechanism_E2->Elimination

Caption: Competing reaction pathways for this compound.

Q3: I'm observing the formation of an unexpected cyclic by-product. What is it and why is it forming?

Cause: If your nucleophile has a second nucleophilic site (e.g., amino alcohols, diamines), an intramolecular cyclization can occur after the initial reaction with the chloroformate. The newly formed carbamate or carbonate can act as a nucleophile, displacing the bromide in an intramolecular SN2 reaction to form a five-membered ring, typically an oxazolidinone or related structure. This is particularly prevalent if the reaction is allowed to stir for extended periods or is heated after the initial acylation.

Troubleshooting & Prevention:

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LCMS. Once the initial acylation is complete, proceed with the workup promptly. Avoid prolonged reaction times or heating the reaction mixture, as this will promote the secondary cyclization reaction.

  • Protecting Groups: If cyclization is a persistent issue, consider protecting the second nucleophilic group before reacting the primary nucleophile with this compound.

Q4: How do I choose the right base for my specific reaction (e.g., with an amine vs. an alcohol)?

The choice of base is highly dependent on the pKa of the nucleophile and the desired reaction outcome.

BaseTypeTypical Use CaseProsCons
Potassium Carbonate (K₂CO₃) Weak InorganicGeneral purpose, especially with alcohols and less basic amines.Inexpensive, effective HCl scavenger, low tendency to cause elimination.[8]Often insoluble in organic solvents, requiring vigorous stirring or phase-transfer catalysts.
Pyridine Weak OrganicReactions with alcohols and amines where a soluble base is needed.Good solvent, effective HCl scavenger.Can be difficult to remove during workup; can sometimes act as a nucleophilic catalyst, leading to side products.
Triethylamine (TEA) Stronger OrganicCommon for acylations of amines.Soluble, strong enough for most HCl scavenging needs.More basic than pyridine, increasing the risk of elimination, especially at elevated temperatures.[7]
Potassium tert-Butoxide (KOtBu) Strong, Hindered OrganicNot recommended for substitution reactions.---Strongly promotes E2 elimination to form vinyl chloroformate.[9]
Q5: What are the recommended reaction conditions (solvent, temperature) to maximize my desired product yield?

For a typical reaction of this compound with an amine or alcohol to form the corresponding carbamate or carbonate:

  • Temperature: Begin the reaction at 0 °C (ice-water bath). Add the this compound dropwise to a solution of the nucleophile and base to control any exotherm. Allow the reaction to slowly warm to room temperature while monitoring its progress.

  • Solvent: Anhydrous aprotic solvents are preferred. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal. Tetrahydrofuran (THF) and acetonitrile are also suitable alternatives.

  • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of both the this compound and the base relative to the nucleophile.

Experimental Protocol: General Procedure for N-acylation of a Primary Amine

This protocol provides a validated starting point for the synthesis of an N-(2-bromoethoxycarbonyl) amine.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous DCM.

  • Addition of Base: Add finely powdered potassium carbonate (1.2 eq) to the solution.

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Addition of Chloroformate: Add a solution of this compound (1.1 eq) in anhydrous DCM to the dropping funnel. Add the chloroformate solution dropwise to the cooled, stirred suspension over 30-60 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature. Monitor the reaction progress by TLC or LCMS until the starting amine is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product as necessary, typically by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing Solvent Choice for 2-Bromoethyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing derivatization reactions using 2-bromoethyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection to ensure robust and reproducible results. Here, we will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot and refine your derivatization protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in a this compound derivatization reaction?

A1: The solvent in this context serves multiple critical functions. It must first dissolve the analyte and the derivatizing reagent to facilitate their interaction. Secondly, the solvent's properties, such as polarity, can significantly influence the reaction rate and yield.[1][2] A suitable solvent will promote the desired reaction pathway while minimizing side reactions and the degradation of the reagent or the newly formed derivative. For instance, in the derivatization of polar compounds, the choice of solvent can be crucial for achieving the desired less polar and more volatile derivatives suitable for analysis by gas chromatography/mass spectrometry (GC/MS).[3]

Q2: What are the most common classes of solvents used for derivatization with chloroformates like this compound?

A2: Aprotic solvents are generally preferred for derivatization reactions with chloroformates. Common choices include acetonitrile, dichloromethane (DCM), chloroform, hexane, and ethyl acetate.[4] The selection among these depends on the polarity of the analyte and the specific requirements of the analytical method. For example, hexane is a non-polar solvent that has shown excellent recovery yields in some applications, while more polar solvents like chloroform and ethyl acetate are also frequently used.[4]

Q3: How does solvent polarity affect the derivatization efficiency?

A3: Solvent polarity plays a pivotal role in the reaction's success. The polarity of the solvent can influence the solubility of the reactants and the stability of the transition state of the reaction. For polar analytes, a solvent with appropriate polarity can enhance solubility and facilitate the reaction.[1][2][5] However, overly polar solvents might sometimes hinder the reaction or promote unwanted side reactions. It is often a matter of empirical optimization to find the solvent that provides the best balance for a specific analyte.

Q4: Can the solvent react with this compound?

A4: Yes, this is a critical consideration. Protic solvents, such as alcohols (e.g., methanol, ethanol) and water, contain active protons and can react with the highly reactive chloroformate group, leading to the consumption of the reagent and the formation of byproducts.[6][7] Therefore, it is imperative to use anhydrous (dry) aprotic solvents to prevent the degradation of the this compound and ensure a high derivatization yield.[6][7]

Troubleshooting Guide

Issue 1: Low or No Derivatization Yield

Q: I am observing a very low yield of my derivatized product. What are the likely solvent-related causes?

A: Low derivatization yield is a common issue that can often be traced back to the choice and quality of the solvent. Here are the primary suspects:

  • Presence of Moisture: this compound is highly sensitive to moisture.[6] Water in your solvent will rapidly hydrolyze the reagent, rendering it inactive.

  • Incorrect Solvent Polarity: The solvent may not be optimal for dissolving your specific analyte, thus limiting the reaction.[1][2]

  • Solvent-Reagent Incompatibility: If you are inadvertently using a protic solvent, it will react with the chloroformate.[6][7]

  • Presence of Nucleophilic Impurities: Some solvents may contain nucleophilic impurities that can compete with your analyte for the derivatizing reagent.

Experimental Protocol: Solvent Screening for Optimal Yield
  • Analyte & Reagent Preparation: Prepare a stock solution of your analyte and this compound in a suitable, dry aprotic solvent in which both are known to be soluble (e.g., acetonitrile).

  • Solvent Selection: Choose a range of anhydrous aprotic solvents with varying polarities to test. A good starting selection would be hexane (non-polar), dichloromethane (DCM, moderately polar), and acetonitrile (polar aprotic).

  • Reaction Setup: In separate, dry glass vials, add a known amount of your analyte.

  • Solvent Addition: To each vial, add one of the selected test solvents.

  • Reaction Initiation: Add the this compound solution to each vial, ensuring the same final concentration of reactants in all vials. If your protocol requires a catalyst, such as pyridine, add it at this stage.[4][8]

  • Incubation: Allow the reactions to proceed under your standard conditions (e.g., room temperature for a specific duration).

  • Analysis: Analyze the reaction mixtures using your chosen analytical technique (e.g., GC/MS, HPLC) to determine the yield of the derivatized product in each solvent.

  • Evaluation: Compare the yields obtained in each solvent to identify the optimal one for your application.

Data Presentation: Solvent Property Comparison

SolventPolarity IndexDielectric ConstantBoiling Point (°C)Key Considerations
Hexane0.11.8869Good for non-polar analytes; can be used for liquid-liquid extraction.[4][9]
Dichloromethane (DCM)3.19.0840Good general-purpose solvent for a range of polarities.[10]
Chloroform4.14.8161Similar to DCM, but with different solubility characteristics.[4][11]
Ethyl Acetate4.46.0277A moderately polar aprotic solvent.[4]
Acetonitrile5.837.582A polar aprotic solvent, good for dissolving polar analytes.[9][11]
Issue 2: Reagent Instability and Degradation

Q: My this compound reagent seems to be degrading quickly, even when stored properly. Could the solvent I'm using to prepare my stock solution be the cause?

A: Absolutely. The stability of this compound is highly dependent on the purity of the solvent it is dissolved in.

  • Trace Moisture: Even trace amounts of water in the solvent can lead to gradual hydrolysis of the reagent over time.[6]

  • Solvent Purity: Lower-grade solvents may contain impurities that can react with the chloroformate.

Workflow for Ensuring Reagent Stability

Caption: Workflow for maintaining this compound stability.

Issue 3: Formation of Artifacts and Side Products

Q: I'm observing unexpected peaks in my chromatogram that I suspect are artifacts from the derivatization reaction. How can the solvent contribute to this?

A: The solvent can play a significant role in the formation of artifacts and side products.

  • Reaction with Solvent Impurities: As mentioned, impurities in the solvent can react with this compound to form unwanted byproducts.

  • Promotion of Side Reactions: The polarity and other properties of the solvent can influence the reaction pathway. In some cases, a particular solvent may favor a side reaction of your analyte or the derivatizing reagent. For example, in the presence of an alcohol as a solvent or impurity, the corresponding carbonate ester of that alcohol can be formed.[3]

  • Analyte Degradation: The solvent environment could potentially lead to the degradation of your target analyte, especially if the reaction requires heating.[12]

Logical Relationship Diagram for Troubleshooting Artifacts

G A Unexpected Peaks Observed B Investigate Solvent Purity A->B E Investigate Analyte Stability A->E H Investigate Alternative Solvents A->H C Run Solvent Blank B->C Action D Use Higher Purity Solvent C->D If Blank is Contaminated F Analyze Un-derivatized Analyte in Solvent E->F Action G Modify Reaction Conditions (e.g., Temperature) F->G If Analyte Degrades I Screen Solvents with Different Polarities H->I Action

Caption: Decision tree for troubleshooting artifact formation.

By systematically evaluating the solvent's role in your this compound derivatization, you can significantly improve the reliability, reproducibility, and accuracy of your results. Always prioritize the use of high-purity, anhydrous solvents and perform empirical optimization to find the best solvent for your specific application.

References

Validation & Comparative

A Strategic Guide to Amine Derivatization: 2-Bromoethyl Chloroformate vs. Ethyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in analytical chemistry and drug development, the derivatization of polar functional groups, particularly primary and secondary amines, is a cornerstone of robust analytical methodology. This process enhances analyte volatility, improves chromatographic separation, and increases detection sensitivity. Among the arsenal of derivatizing agents, alkyl chloroformates are prized for their rapid and efficient reaction with amines to form stable carbamates.

This guide offers a detailed comparison of two key reagents: the workhorse ethyl chloroformate (ECF) and the more specialized 2-bromoethyl chloroformate . We will explore their distinct reactivities, the unique properties of their derivatives, and the strategic advantages each offers, supported by mechanistic insights and practical experimental protocols.

Core Principles of Chloroformate Derivatization

Both this compound and ethyl chloroformate react with primary and secondary amines through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, which is neutralized by a base, yielding a stable carbamate derivative and hydrochloric acid. This transformation is fundamental to improving the analyzability of amines, especially by gas chromatography (GC).[1][2]

G cluster_reaction General Derivatization Mechanism Amine R₂NH (Primary/Secondary Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Chloroformate R'OCOCl (Chloroformate) Chloroformate->Intermediate Carbamate R₂NCOOR' (Carbamate Derivative) Intermediate->Carbamate Elimination of Cl⁻ HCl HCl Base Base Base->HCl Neutralization

Caption: General mechanism for the derivatization of amines with chloroformate reagents.

Comparative Analysis: Key Performance Attributes

The choice between these two reagents is not arbitrary; it is a strategic decision based on the analytical objective.

FeatureThis compoundEthyl Chloroformate
Structure BrCH₂CH₂OC(O)ClCH₃CH₂OC(O)Cl
Molecular Weight 187.42 g/mol [3]108.52 g/mol [4]
Primary Utility Introduction of a reactive handle for subsequent chemical modification; enhanced ECD detection.[5]General-purpose derivatization for improving GC performance and stability.[6][7]
Derivative Stability Stable carbamate linkage, but the bromoethyl group is a reactive site.Highly stable carbamate, requiring vigorous conditions for cleavage.[8][9]
Cleavage Conditions Can be cleaved under specific basic conditions, often leading to cyclization.Requires harsh conditions such as strong acid or base hydrolysis for deprotection.[8][9][10]
Optimal Detection Gas Chromatography-Electron Capture Detection (GC-ECD) due to the electrophoric bromine atom. Also suitable for MS.Gas Chromatography-Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS).[11][12]

The Strategic Advantage of this compound: A Reactive Handle

The defining feature of this compound is the bromoethyl moiety. This group acts as a potent electrophile, enabling a unique and powerful post-derivatization transformation: intramolecular cyclization. Upon treatment with a base, the carbamate nitrogen can act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a stable, five-membered 2-oxazolidinone ring.[5]

This two-step sequence—derivatization followed by cyclization—is a valuable synthetic tool. The resulting rigid cyclic structure can be advantageous for creating chiral auxiliaries or for specific protecting group strategies where orthogonal cleavage conditions are required.

G cluster_derivatization Step 1: Derivatization cluster_cyclization Step 2: Intramolecular Cyclization Amine R-NH₂ BromoethylCarbamate R-NHCOOCH₂CH₂Br (Bromoethyl Carbamate) Amine->BromoethylCarbamate Reaction BromoethylChloroformate BrCH₂CH₂OC(O)Cl BromoethylChloroformate->BromoethylCarbamate Oxazolidinone 2-Oxazolidinone Derivative BromoethylCarbamate->Oxazolidinone Base Base Base->Oxazolidinone Deprotonation & SN2 Attack HBr HBr Oxazolidinone->HBr Byproduct

Caption: Derivatization with this compound followed by base-induced cyclization.

Ethyl Chloroformate: The Gold Standard for General Applications

Ethyl chloroformate is a versatile and widely adopted reagent for the derivatization of a broad range of analytes, including amines, amino acids, and phenols, for GC-MS analysis.[2][7][11][12] Its primary function is to mask polar N-H and O-H groups, thereby reducing peak tailing, increasing thermal stability, and rendering the analytes more volatile for gas-phase analysis.

The resulting ethyl carbamate derivatives are chemically robust, making them ideal for quantitative methods where analyte integrity throughout the analytical process is paramount.[8][9] This stability, however, means that if the parent amine needs to be recovered, harsh hydrolytic conditions are necessary.

Experimental Protocol: GC-MS Analysis of Amines via Ethyl Chloroformate Derivatization

This protocol outlines a standard, rapid procedure for the derivatization of amines in an aqueous matrix, suitable for subsequent GC-MS analysis.[13][14]

Objective: To convert polar primary/secondary amines into their less polar, more volatile ethyl carbamate derivatives for quantitative analysis.

Materials:

  • Aqueous sample containing amines

  • Ethyl Chloroformate (ECF)

  • Pyridine (or 1 M Sodium Hydroxide)

  • Toluene (or other suitable extraction solvent like chloroform)

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: In a 2 mL autosampler vial, add 500 µL of the aqueous sample.

  • pH Adjustment: Add 50 µL of pyridine to act as a catalyst and acid scavenger.

  • Addition of Reagent: Add 200 µL of toluene, followed by 50 µL of ethyl chloroformate.

  • Reaction: Immediately cap the vial and vortex vigorously for 30 seconds to ensure thorough mixing and facilitate the reaction at the solvent interface. The reaction is typically complete within minutes at room temperature.[13][14]

  • Phase Separation: Centrifuge the vial for 5 minutes at 3000 rpm to achieve a clean separation of the aqueous and organic layers.

  • Extraction: Carefully transfer the upper organic layer (toluene) containing the derivatized analytes to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried organic extract is now ready for injection into the GC-MS system.

Making the Informed Choice

The selection between this compound and ethyl chloroformate is fundamentally a choice between specialized functionality and robust simplicity.

  • Choose Ethyl Chloroformate for reliable, high-throughput quantitative analysis of amines by GC-MS or GC-FID. It is the ideal reagent when the primary goal is to improve the chromatographic behavior and stability of the parent amines for accurate measurement.[6][11][15]

  • Choose this compound when the analytical strategy requires a subsequent, controlled chemical modification. Its unique ability to form cyclic derivatives makes it invaluable in synthetic chemistry for creating complex molecular architectures or chiral auxiliaries. Furthermore, its bromine atom provides a significant advantage for highly sensitive detection using a GC-ECD.

By understanding these core differences, researchers, scientists, and drug development professionals can leverage the distinct chemical properties of each reagent to design more effective, efficient, and insightful analytical and synthetic workflows.

References

A Comparative Guide to 2-Bromoethyl Chloroformate and Other Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. This guide provides an in-depth, objective comparison of 2-Bromoethyl Chloroformate as a protecting group reagent alongside commonly employed alternatives for the protection of amines and alcohols. By examining their respective mechanisms, stability profiles, and deprotection strategies—supported by established experimental principles—this document aims to empower researchers to make informed decisions in the design and execution of their synthetic routes.

Introduction to Protecting Group Strategy

Protecting groups are temporary modifications of functional groups that prevent them from reacting under specific conditions. An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and its removal should not affect other functional groups in the molecule. The concept of "orthogonality" is central to modern synthetic strategy, referring to the use of multiple protecting groups that can be removed selectively under distinct conditions.[1][2]

This guide will focus on the 2-bromoethoxycarbonyl (Brocc) group, introduced by this compound, and compare it with established protecting groups for amines—Boc, Cbz, and Fmoc—and for alcohols—TBDMS and MOM.

The 2-Bromoethoxycarbonyl (Brocc) Protecting Group: A Closer Look

This compound is a reactive reagent that readily forms carbamates with amines and carbonates with alcohols.[3] While not as ubiquitously documented as other protecting groups, its utility can be inferred from the well-established chemistry of related haloethyl chloroformates.

Protection Mechanism

The protection of amines or alcohols with this compound proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbonyl carbon of the chloroformate, with the subsequent loss of a chloride ion. A base, such as a tertiary amine (e.g., triethylamine or pyridine) or an inorganic base (e.g., sodium bicarbonate), is typically used to neutralize the hydrochloric acid byproduct.

G cluster_products Products R-XH R-XH (X = NH, O) R-X(C=O)OCH2CH2Br Protected Substrate R-XH->R-X(C=O)OCH2CH2Br + Cl(C=O)OCH2CH2Br (Base) Cl(C=O)OCH2CH2Br This compound Product Product HCl HCl

Caption: General reaction for the protection of amines or alcohols using this compound.

Inferred Deprotection Mechanism and Orthogonality

The key feature of the 2-bromoethoxycarbonyl group is the presence of the bromine atom at the β-position relative to the carbonyl group. This structure is analogous to the 2,2,2-trichloroethoxycarbonyl (Troc) group, which is a well-established protecting group for amines and alcohols.[4][5] The Troc group is readily cleaved under reductive conditions, most commonly with zinc dust in acetic acid or other solvents.[5]

By analogy, the deprotection of the 2-bromoethoxycarbonyl (Brocc) group is expected to proceed via a similar reductive β-elimination mechanism. Treatment with a reducing agent like zinc would lead to the formation of an unstable intermediate that fragments to release the unprotected amine or alcohol, carbon dioxide, and ethylene.

G Protected R-X(C=O)OCH2CH2Br Intermediate [Unstable Intermediate] Protected->Intermediate + Zn Unprotected R-XH Intermediate->Unprotected Byproducts CO2 + H2C=CH2 + ZnBrCl Intermediate->Byproducts

Caption: Proposed reductive deprotection mechanism for the 2-bromoethoxycarbonyl group.

This reductive cleavage condition suggests that the Brocc group is orthogonal to acid-labile (e.g., Boc, TBDMS, MOM) and base-labile (e.g., Fmoc) protecting groups.[4] It would also be orthogonal to protecting groups removed by hydrogenolysis (e.g., Cbz). This offers a valuable tool for synthetic chemists designing complex multi-step syntheses.

Comparative Analysis of Amine Protecting Groups

The selection of an appropriate amine protecting group is critical in peptide synthesis and the synthesis of complex nitrogen-containing molecules. The following sections compare the Brocc group with the most common amine protecting groups.

Protecting GroupReagentProtection ConditionsDeprotection ConditionsStability
Brocc This compoundBase (e.g., Et3N, NaHCO3)Reductive (inferred) : Zn/AcOHStable to acid and base (inferred)
Boc Di-tert-butyl dicarbonate (Boc)2OBase (e.g., NaHCO3, DMAP)Strong acid (e.g., TFA, HCl)[6][7]Stable to base, hydrogenolysis
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO3, aq. NaOH)Catalytic hydrogenolysis (H2, Pd/C)Stable to mild acid and base
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO3)Base (e.g., 20% piperidine in DMF)[8]Stable to acid and hydrogenolysis
tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used amine protecting groups due to its ease of introduction and removal.[6]

  • Advantages: High yields for protection, stable to a wide range of nucleophiles and bases.

  • Disadvantages: Requires strong acidic conditions for removal, which may not be suitable for acid-sensitive substrates.

In Comparison to Brocc: The key difference lies in their deprotection conditions. The acid-lability of Boc versus the inferred reductive lability of Brocc makes them an orthogonal pair.

Carboxybenzyl (Cbz) Group

The Cbz group is a classic amine protecting group, particularly valuable in solution-phase synthesis.

  • Advantages: Stable to mildly acidic and basic conditions.

  • Disadvantages: Deprotection via hydrogenolysis is not compatible with functional groups that can be reduced, such as alkenes and alkynes.

In Comparison to Brocc: The Brocc group offers an alternative deprotection strategy for molecules containing reducible functional groups where Cbz would be unsuitable.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability.[8]

  • Advantages: Mild deprotection conditions that are compatible with acid-labile side-chain protecting groups.

  • Disadvantages: Not stable to basic conditions.

In Comparison to Brocc: The base-lability of Fmoc and the inferred reductive cleavage of Brocc provide another example of an orthogonal protecting group pair.

Comparative Analysis of Alcohol Protecting Groups

Protecting hydroxyl groups is a common necessity in organic synthesis to prevent their unwanted reaction as nucleophiles or acids.

Protecting GroupReagentProtection ConditionsDeprotection ConditionsStability
Brocc This compoundBase (e.g., Pyridine)Reductive (inferred) : Zn/AcOHStable to acid and base (inferred)
TBDMS TBDMS-ClBase (e.g., Imidazole, Et3N)Fluoride source (e.g., TBAF) or acidStable to base, oxidation, reduction
MOM MOM-Cl or CH2(OMe)2Base (e.g., DIPEA) or acid catalystAcidic conditions[8]Stable to base, nucleophiles, and many reducing/oxidizing agents
tert-Butyldimethylsilyl (TBDMS) Group

The TBDMS group is a widely used silyl ether protecting group for alcohols.

  • Advantages: Robust, stable to a wide range of reaction conditions, and can be selectively removed in the presence of other silyl ethers based on steric hindrance.

  • Disadvantages: Can be cleaved under strongly acidic conditions.

In Comparison to Brocc: The fluoride-mediated deprotection of TBDMS ethers is orthogonal to the inferred reductive cleavage of the Brocc group.

Methoxymethyl (MOM) Group

The MOM group is an acetal-based protecting group for alcohols.

  • Advantages: Stable to basic, nucleophilic, and many reducing and oxidizing conditions.

  • Disadvantages: Deprotected under acidic conditions, which limits its use in the presence of other acid-labile groups.

In Comparison to Brocc: The acid-lability of the MOM group contrasts with the inferred stability of the Brocc group to acid, making them a potentially useful orthogonal pair.

Experimental Protocols

While specific, optimized protocols for the use of this compound as a protecting group are not widely published, the following general procedures can be adapted from protocols for analogous chloroformates like Troc-Cl.[4][9]

General Procedure for Amine Protection with this compound
  • Dissolve the amine (1.0 equiv) and a base (e.g., NaHCO₃, 3.0 equiv) in a suitable solvent (e.g., water or a mixture of THF and water).

  • Cool the solution to 0 °C.

  • Add this compound (1.2 equiv) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by extracting the product with an organic solvent, followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.

  • Purify the product by column chromatography if necessary.

G Start Dissolve Amine and Base Cool Cool to 0 °C Start->Cool AddReagent Add 2-Bromoethyl Chloroformate Cool->AddReagent React Stir at RT AddReagent->React Workup Extraction and Washing React->Workup Purify Purification Workup->Purify End Protected Amine Purify->End

Caption: Workflow for amine protection with this compound.

General Procedure for Alcohol Protection with this compound
  • Dissolve the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., pyridine, 2.0-4.0 equiv).

  • Cool the mixture to 0 °C.

  • Add this compound (1.5 equiv) dropwise.

  • Stir the reaction at 0 °C to room temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate.

  • Purify by column chromatography as needed.

Inferred General Procedure for Deprotection of the 2-Bromoethoxycarbonyl Group
  • Dissolve the protected compound (1.0 equiv) in a suitable solvent (e.g., acetic acid, or a mixture of THF and water).

  • Add activated zinc dust (excess, e.g., 10 equiv).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the zinc.

  • Concentrate the filtrate and perform an appropriate workup to isolate the deprotected product.

G Start Dissolve Protected Compound AddZinc Add Activated Zinc Dust Start->AddZinc React Stir at RT AddZinc->React Filter Filter through Celite React->Filter Workup Workup and Isolation Filter->Workup End Deprotected Product Workup->End

Caption: Inferred workflow for the reductive deprotection of the 2-bromoethoxycarbonyl group.

Conclusion

This compound offers a potentially valuable addition to the synthetic chemist's toolbox for the protection of amines and alcohols. The resulting 2-bromoethoxycarbonyl (Brocc) group, by analogy to the well-established Troc group, is expected to be cleaved under mild, reductive conditions. This provides a key element of orthogonality with many of the most common protecting groups that are removed under acidic, basic, or hydrogenolytic conditions.

While direct comparative experimental data for the Brocc group is sparse in the literature, its inferred properties make it a compelling option for syntheses where orthogonality is a primary concern. Further research into the precise stability profile and optimal deprotection conditions for the Brocc group would be a valuable contribution to the field of synthetic organic chemistry.

References

A Senior Application Scientist's Guide to Method Validation: A Comparative Analysis of 2-Bromoethyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical development, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of reliable data. For many analytes, direct analysis via common techniques like High-Performance Liquid Chromatography (HPLC) is hindered by poor volatility or the absence of a suitable chromophore for UV-Vis detection.[1] This guide delves into the crucial process of pre-column derivatization, a chemical modification technique designed to overcome these challenges.[2]

We will focus on the validation of an analytical method utilizing 2-Bromoethyl chloroformate, a member of the highly effective chloroformate family of reagents. This guide will provide an objective comparison of its performance against other common derivatizing agents, grounded in the principles of scientific integrity and supported by detailed experimental protocols. Our narrative is guided by the authoritative standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a framework that is both scientifically sound and regulatory compliant.[3][4]

The "Why" of Derivatization: Choosing the Right Tool for the Job

The primary goal of derivatization is to transform an analyte into a new compound with properties better suited for separation and detection.[2][5] Chloroformates, for instance, react efficiently with nucleophilic functional groups like amines and phenols to form stable carbamates or carbonates, respectively. This reaction is often rapid and can proceed in aqueous media, which significantly shortens sample processing time.[6]

However, this compound is just one of several tools available. The selection of an appropriate derivatizing agent is a critical decision that profoundly impacts method sensitivity, speed, and robustness.[1] Other widely used reagents include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), Dansyl Chloride, and o-Phthalaldehyde (OPA). Each possesses a unique profile of advantages and disadvantages.

Comparative Performance of Common Derivatization Agents

To make an informed decision, one must compare reagents across several key performance indicators. The following table provides a high-level comparison of this compound with other popular alternatives for the derivatization of primary and secondary amines.

Parameter This compound FMOC-Cl Dansyl Chloride OPA (with thiol)
Reaction Target Primary/Secondary Amines, PhenolsPrimary/Secondary AminesPrimary/Secondary Amines, PhenolsPrimary Amines only
Detection Mode UVUV, FluorescenceFluorescenceFluorescence
Derivative Stability Generally StableStableModerately StableUnstable, requires immediate analysis or stabilization
Reaction Speed Very Fast (seconds to minutes)[6][7]Fast (minutes)Slow (hours), often requires heatVery Fast (seconds)
Byproducts Can produce interfering byproductsCan produce interfering byproductsExcess reagent can interfereNo interfering reagent peak (reagent is non-fluorescent)[5]
Key Advantage Rapid reaction in aqueous mediaProduces highly fluorescent, stable derivativesHigh fluorescence sensitivityVery fast reaction, specific for primary amines

A Logic-Driven Approach to Selecting a Derivatization Reagent

The choice of reagent is not arbitrary. It follows a logical pathway dictated by the analyte's properties, the sample matrix, and the desired analytical outcome. The following diagram illustrates a typical decision-making workflow.

G cluster_input Initial Considerations cluster_decision Reagent Selection Pathway cluster_reagents Candidate Reagents Analyte Analyte Functional Group(s)? PrimaryAmine Primary Amine Analyte->PrimaryAmine Primary Amine SecondaryAmine Secondary Amine Analyte->SecondaryAmine Secondary Amine Phenol Phenolic Group Analyte->Phenol Phenol Matrix Sample Matrix Complexity? Goal Required Sensitivity (LOD/LOQ)? HighSensitivity High Sensitivity (Fluorescence) Goal->HighSensitivity Trace Levels UVSensitivity Standard Sensitivity (UV) Goal->UVSensitivity Moderate Levels OPA OPA PrimaryAmine->OPA FMOC FMOC-Cl PrimaryAmine->FMOC Dansyl Dansyl Chloride PrimaryAmine->Dansyl Chloroformate Chloroformates (e.g., 2-Bromoethyl) PrimaryAmine->Chloroformate SecondaryAmine->FMOC SecondaryAmine->Dansyl SecondaryAmine->Chloroformate Phenol->Dansyl Phenol->Chloroformate HighSensitivity->OPA HighSensitivity->FMOC HighSensitivity->Dansyl UVSensitivity->FMOC UVSensitivity->Chloroformate FastAnalysis Rapid Analysis Required? FastAnalysis->OPA Yes FastAnalysis->Chloroformate Yes G start Method Development & Optimization protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol specificity 1. Specificity (Peak Purity, Resolution from Interferences) protocol->specificity linearity 2. Linearity & Range (Calibration Curve, r² > 0.99) specificity->linearity lod_loq 3. LOD & LOQ (Signal-to-Noise or Std. Dev. of Response) linearity->lod_loq accuracy 4. Accuracy (Spiked Matrix Recovery %) lod_loq->accuracy precision 5. Precision (Repeatability & Intermediate Precision, %RSD) accuracy->precision robustness 6. Robustness (Vary pH, Flow Rate, Temp.) precision->robustness report Compile Validation Report robustness->report end Method Implementation for Routine Use report->end

References

A Senior Application Scientist's Guide to 2-Bromoethyl and 2-Chloroethyl Chloroformate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of the appropriate reagent is paramount to achieving desired outcomes with efficiency and precision. Among the vast arsenal of bifunctional reagents, 2-haloethyl chloroformates serve as critical linkers and protecting group agents. This guide provides an in-depth, objective comparison of two prominent members of this class: 2-Bromoethyl chloroformate and 2-Chloroethyl chloroformate. By examining their reactivity, applications, and handling considerations, this document aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic challenges.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding of the physical properties of these reagents is crucial for their effective use in the laboratory. The primary distinction lies in the halogen substituent, which directly influences molecular weight, density, and boiling point.

PropertyThis compound2-Chloroethyl Chloroformate
CAS Number 4801-27-8[1][2][3][4]627-11-2[5][6][7][8]
Molecular Formula C₃H₄BrClO₂[3][9][10]C₃H₄Cl₂O₂[5][11][12]
Molecular Weight 187.42 g/mol [3][9][10]142.97 g/mol [5][12]
Density 1.749 g/mL at 25 °C[1]1.385 g/mL at 25 °C[5][6]
Boiling Point Not readily available, decomposition may occur155-156 °C[5][6]
Refractive Index n20/D 1.478[1]n20/D 1.446[5]
Storage Temperature 2-8°C2-8°C[5]
The Core of Reactivity: Halogen Leaving Group Ability

The divergent reactivity of these two molecules is dictated by a fundamental principle of organic chemistry: the leaving group ability of the halide. Bromine is a better leaving group than chlorine. This is because the larger bromide ion can better stabilize the negative charge. This seemingly subtle difference has profound implications for both the chloroformate and the haloethyl moieties of the molecules.

  • Chloroformate Reactivity: The primary function of the chloroformate group is to react with nucleophiles, such as amines, to form carbamates.[13][14] This reaction proceeds via a nucleophilic acyl substitution mechanism. While both reagents are highly reactive at this site, the electronic influence of the halogen at the 2-position is a secondary factor compared to the inherent reactivity of the acyl chloride itself.

  • Haloethyl Reactivity: The halogen on the ethyl chain provides a second reactive site for subsequent nucleophilic substitution. Here, the difference is stark. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making 2-bromoethyl derivatives significantly more susceptible to displacement by nucleophiles. This enhanced reactivity is a key consideration for multi-step syntheses where this group is intended to react further.

Caption: Generalized reaction of an amine with a 2-haloethyl chloroformate.

Comparative Experimental Protocol: Amine Protection

To illustrate the practical differences, consider the protection of a primary amine, a common application for these reagents. The following protocols are generalized but highlight key operational distinctions.

Objective: To form a stable carbamate protecting group on a generic primary amine (R-NH₂).

Protocol 1: Using 2-Chloroethyl Chloroformate

  • Dissolution: Dissolve the amine (1.0 equiv.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equiv.) or diisopropylethylamine (DIPEA), to the solution and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 2-chloroethyl chloroformate (1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Using this compound

  • Dissolution & Cooling: Dissolve the amine (1.0 equiv.) and base (1.2 equiv.) in the chosen solvent and cool to 0 °C. Due to the higher reactivity, maintaining a lower temperature initially can be crucial to minimize side reactions.

  • Reagent Addition: Add this compound (1.05-1.1 equiv.) dropwise, ensuring the temperature does not rise significantly.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. The reaction is typically faster, often complete within 1-2 hours. Monitor by TLC.

  • Work-up & Purification: Follow the same procedure as for the chloro-analogue.

Expected Observations and Performance Data:

ParameterThis compound2-Chloroethyl Chloroformate
Reaction Time Faster (e.g., 1-2 hours)Slower (e.g., 2-4 hours)
Reactivity HigherModerate
Typical Yield Good to ExcellentGood to Excellent
Side Products Potential for over-alkylation or elimination if conditions are not controlledGenerally cleaner reaction
Cost Generally higherGenerally lower

graph Experimental_Workflow {
layout=dot;
rankdir=TB;
node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10];

Start [label="Dissolve Amine & Base in Solvent"]; Cool [label="Cool to 0°C"]; AddReagent [label="Add 2-Haloethyl Chloroformate\n(X = Br or Cl)"]; React [label="Stir at RT (Monitor by TLC)"]; Workup [label="Aqueous Workup & Extraction"]; Purify [label="Column Chromatography"]; Product [label="Isolated Carbamate Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cool -> AddReagent -> React -> Workup -> Purify -> Product; }

Caption: A typical experimental workflow for amine protection.

Strategic Applications in Drug Development

The choice between these reagents often hinges on the synthetic strategy.

  • 2-Chloroethyl Chloroformate is a workhorse reagent for straightforward protection schemes where the 2-chloroethyl group is intended to be stable.[14] Its lower cost and greater stability make it preferable for large-scale syntheses. It is frequently used in the preparation of pharmaceutical intermediates.[5][14]

  • This compound is the reagent of choice when the 2-bromoethyl group is destined for a subsequent transformation. Its higher reactivity facilitates intramolecular cyclization reactions to form valuable heterocyclic scaffolds, such as oxazolidinones, which are present in numerous approved drugs. The bromo-substituent allows these cyclizations to occur under milder conditions than the corresponding chloro-analogue. It has also been investigated as a prodrug that can be activated by hydrolysis.[9]

Safety and Handling: A Critical Overview

Both 2-bromoethyl and 2-chloroethyl chloroformate are hazardous materials and must be handled with appropriate precautions in a chemical fume hood.[15][16]

  • Corrosivity and Toxicity: As acyl halides, they are corrosive and will cause severe skin burns and eye damage.[10][16][17] They are also toxic if inhaled.[11][18]

  • Lachrymators: Both compounds are lachrymatory, meaning they cause tears.[19]

  • Water Reactivity: They react with water and moisture, releasing corrosive hydrogen chloride gas.[6][16][17] Therefore, all reactions must be conducted under anhydrous conditions.

  • Personal Protective Equipment (PPE): Always wear gloves, safety goggles, a face shield, and a lab coat.[15][18] For handling larger quantities, respiratory protection may be necessary.[18][20]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and alcohols.[5][6]

Conclusion: A Decision-Making Framework

The selection between this compound and 2-Chloroethyl chloroformate is not a matter of inherent superiority but of strategic application.

  • Choose 2-Chloroethyl chloroformate for:

    • Cost-sensitive, large-scale syntheses.

    • When the 2-chloroethyl group is intended as a stable protecting group.

    • When a more moderate and potentially more selective reaction is desired.

  • Choose this compound for:

    • Multi-step syntheses where the 2-bromoethyl group will be used in a subsequent nucleophilic substitution or cyclization.

    • Reactions with less nucleophilic substrates that require a more reactive reagent.

    • When faster reaction times are a priority.

By carefully considering the principles of reactivity, the overall synthetic plan, and the stringent safety requirements, researchers can effectively leverage the distinct advantages of each of these valuable chemical tools.

References

A Senior Application Scientist's Guide to Amine Protection: Navigating Alternatives to 2-Bromoethyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex organic synthesis, particularly in the development of novel therapeutics and functional materials, the judicious use of protecting groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, are prime candidates for temporary masking to prevent undesirable side reactions.[1] While a plethora of reagents exist for this purpose, the choice of the right protecting group is a critical strategic decision that can significantly impact the efficiency and outcome of a multi-step synthesis.

This guide provides an in-depth comparison of viable alternatives to 2-bromoethyl chloroformate for amine protection, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances, field-proven applications, and practical considerations for each alternative, supported by experimental data and detailed protocols.

The Rationale for Seeking Alternatives to 2-Haloethyl Chloroformates

This compound and its analogue, 2-chloroethyl chloroformate, introduce the 2-haloethoxycarbonyl protecting group. These reagents are effective for masking amine reactivity.[2] However, their application comes with certain considerations that often lead chemists to seek alternatives.

The primary concern lies in the deprotection step. While the haloethyl group can be removed, the conditions are often more specific and potentially less "mild" than those for more common protecting groups. Deprotection can proceed via an intramolecular cyclization to form a 2-oxazolidinone, which then needs to be hydrolyzed to release the free amine. This two-step process can sometimes be sluggish or require conditions that are not compatible with other sensitive functional groups in the molecule. Furthermore, the reagents themselves are hazardous, classified as corrosive and toxic, requiring stringent handling procedures.[1][3]

This guide will focus on four widely adopted and versatile alternatives: the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc) protecting groups. These alternatives offer a broader range of deprotection strategies, forming the basis of "orthogonal" protection schemes crucial for the synthesis of complex molecules.[4][5]

The Pillars of Modern Amine Protection: A Comparative Overview

The selection of an amine protecting group hinges on its stability to a wide range of reaction conditions and, most importantly, the selectivity of its removal. The concept of orthogonality is paramount; it allows for the deprotection of one group without affecting others in the molecule.[4] The alternatives discussed here—Boc, Cbz, Fmoc, and Alloc—are the workhorses of modern organic synthesis precisely because they offer a robust orthogonal set.

Protecting GroupReagentIntroduction ConditionsDeprotection ConditionsKey AdvantagesPotential Limitations
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, DCM, H₂O), rtAcidic (e.g., TFA, HCl in dioxane)Stable to a wide range of non-acidic conditions; excellent for many applications.[6]Acid lability restricts its use with acid-sensitive substrates.
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O), 0 °C to rtCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[7]Incompatible with reducible functional groups (e.g., alkynes, alkenes).
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃, piperidine), Solvent (e.g., DMF, Dioxane/H₂O)Basic (e.g., 20% piperidine in DMF)Base-labile, providing orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[7]The fluorenyl group can sometimes lead to aggregation in solid-phase synthesis.
Alloc Allyl chloroformate (Alloc-Cl)Base (e.g., NaHCO₃, pyridine), Solvent (e.g., THF/H₂O)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerMild deprotection; orthogonal to Boc, Cbz, and Fmoc.[8][9]Requires a palladium catalyst, which can be expensive and may require removal.

Mechanistic Insights and Strategic Application

Understanding the "why" behind the choice of a protecting group is as crucial as knowing the "how." Each of the following sections will dissect the mechanism of protection and deprotection, offering insights into their strategic deployment.

The Robust Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably one of the most common amine protecting groups due to its ease of introduction and general stability.[6]

Protection Mechanism: The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a nucleophilic acyl substitution. The amine's lone pair attacks one of the electrophilic carbonyl carbons of the anhydride, leading to a tetrahedral intermediate that collapses to form the N-Boc protected amine, with the liberation of carbon dioxide and tert-butanol as byproducts.[10]

References

A Senior Application Scientist's Guide to 2-Bromoethyl Chloroformate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate reagent is a critical decision that dictates the efficiency, yield, and overall success of a synthetic route. Among the myriad of available chloroformates, 2-Bromoethyl chloroformate emerges as a versatile reagent, primarily for the introduction of the 2-bromoethoxycarbonyl protecting group for amines and as a precursor for various heterocyclic scaffolds. This guide provides an in-depth technical comparison of this compound with its alternatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions.

Core Applications of this compound

This compound is a bifunctional molecule, possessing a highly reactive chloroformate moiety and a synthetically useful bromoethyl group. This dual reactivity underpins its primary applications in organic synthesis:

  • Amine Protection: It reacts readily with primary and secondary amines to form the corresponding 2-bromoethyl carbamates. This "protecting group" strategy is fundamental in multi-step syntheses to temporarily mask the nucleophilicity of amines, preventing unwanted side reactions.

  • Derivatizing Agent: The chloroformate group can be used to derivatize alcohols and other nucleophiles, although its use with amines is more prevalent.

  • Precursor for Heterocyclic Synthesis: The presence of the bromine atom allows for subsequent intramolecular cyclization reactions, providing a pathway to nitrogen-containing heterocycles such as oxazolidinones.

Comparative Analysis with Alternative Reagents

The decision to use this compound should be weighed against the performance of other common amine protecting group reagents. The following sections provide a comparative overview.

This compound vs. 2-Chloroethyl Chloroformate

A direct analogue, 2-chloroethyl chloroformate, offers a similar reactivity profile. The primary distinction lies in the leaving group ability of the halide in subsequent reactions.

FeatureThis compound2-Chloroethyl ChloroformateRationale & Experimental Insights
Reactivity in Protection HighHighBoth are highly reactive chloroformates and will readily acylate amines. The choice between them for the protection step is often negligible in terms of yield and reaction time.
Reactivity in Cyclization HigherLowerThe C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. This facilitates faster intramolecular cyclization to form heterocycles. For instance, the formation of oxazolidinones from the corresponding carbamate is generally more facile with the bromo-derivative.
Cost & Availability Generally higher costGenerally lower cost2-Chloroethyl chloroformate is often more readily available and cost-effective for large-scale applications.[1]
Safety Profile Corrosive, causes severe skin burns and eye damage.[2]Corrosive, toxic if inhaled, causes severe skin burns and eye damage.[1]Both are hazardous reagents and require handling with appropriate personal protective equipment in a well-ventilated fume hood.
The 2-Bromoethoxycarbonyl (Broc) Group vs. Common Amine Protecting Groups

The utility of this compound is best understood by comparing the resulting 2-bromoethoxycarbonyl ("Broc") protecting group with established alternatives like Boc, Cbz, and Fmoc.[3][4][5]

Protecting GroupReagentProtection Conditions (Typical)Deprotection Conditions (Typical)Orthogonality & Key Features
Broc This compound Base (e.g., NaHCO₃, Et₃N) in an inert solvent (e.g., DCM, THF)Nucleophilic attack and cyclization (e.g., with a strong, non-nucleophilic base or via reduction)Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. The bromo-handle allows for unique deprotection pathways and further functionalization.
Boc Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., Et₃N, DMAP) in various solvents[6]Strong acid (e.g., TFA, HCl in dioxane)[7]Stable to base and hydrogenolysis. Widely used in solid-phase peptide synthesis.[3]
Cbz (Z) Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Na₂CO₃) in aqueous/organic biphasic system[8]Catalytic hydrogenolysis (H₂, Pd/C)[8]Stable to acidic and basic conditions. Not suitable for substrates with other reducible functional groups.[3]
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Base (e.g., NaHCO₃) in aqueous/organic biphasic systemBase (e.g., 20% piperidine in DMF)Orthogonal to acid-labile and hydrogenolysis-labile groups. Central to modern solid-phase peptide synthesis.[3]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and scale of the reaction.

Protocol for Amine Protection using this compound

This protocol describes the protection of a primary or secondary amine to form the corresponding 2-bromoethyl carbamate.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM or THF.

  • Add the base (NaHCO₃ or Et₃N).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • If DCM is used, separate the organic layer. If THF is used, add an extraction solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[8]

  • The reaction is performed at 0 °C initially to control the exothermic reaction between the highly reactive chloroformate and the amine.

  • Anhydrous conditions are preferred to prevent hydrolysis of the chloroformate.

Protocol for Deprotection of the 2-Bromoethoxycarbonyl (Broc) Group

The deprotection of the Broc group can be achieved through intramolecular cyclization, often induced by a strong, non-nucleophilic base or by reductive methods that facilitate cyclization.

Materials:

  • 2-Bromoethyl carbamate (1.0 eq)

  • Strong, non-nucleophilic base (e.g., Potassium tert-butoxide, DBU) or a reducing agent (e.g., Zinc dust in acetic acid)

  • Anhydrous solvent (e.g., THF, DMF)

  • Appropriate workup reagents (e.g., water, ethyl acetate, brine)

Procedure (Base-induced cyclization):

  • Dissolve the 2-bromoethyl carbamate in an anhydrous solvent like THF or DMF.

  • Add the strong base (e.g., Potassium tert-butoxide, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting amine by column chromatography or distillation.

Mechanistic Insights and Visualizations

Mechanism of Amine Protection

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism.

G Figure 1: Mechanism of Amine Protection Amine R₂NH Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Chloroformate Br-CH₂-CH₂-O-CO-Cl Chloroformate->Intermediate Product R₂N-CO-O-CH₂-CH₂-Br + HCl Intermediate->Product Elimination of Cl⁻

Caption: Nucleophilic attack of the amine on the electrophilic carbonyl carbon of this compound, followed by elimination of chloride, yields the carbamate.

Mechanism of Deprotection via Intramolecular Cyclization

The deprotection is a key advantage of the Broc group, proceeding through an intramolecular cyclization to form a 2-oxazolidinone and release the free amine.

G Figure 2: Deprotection via Cyclization cluster_0 Deprotection Pathway start R₂N-CO-O-CH₂-CH₂-Br activated Deprotonated Intermediate (if applicable) start->activated Base (optional, for N-H substrates) cyclized 2-Oxazolidinone + R₂NH start->cyclized Direct Intramolecular SN2 attack activated->cyclized Intramolecular SN2 attack

References

A Cost-Benefit Analysis of 2-Bromoethyl Chloroformate in Synthesis: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of reagents is a critical decision point that profoundly impacts reaction efficiency, overall cost, and scalability. 2-Bromoethyl chloroformate has emerged as a valuable bifunctional reagent, primarily utilized for the protection of amines and the construction of key heterocyclic scaffolds such as oxazolidinones. However, its adoption into a synthetic route necessitates a thorough cost-benefit analysis against more conventional reagents.

This guide provides an in-depth technical comparison of this compound with two widely used amine protecting group precursors: di-tert-butyl dicarbonate (Boc₂O) and benzyl chloroformate (Cbz-Cl). We will delve into the practical and economic considerations of employing these reagents, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed strategic decisions.

The Strategic Value of this compound

This compound's primary advantage lies in its dual reactivity. The chloroformate moiety readily reacts with nucleophiles like amines to form a carbamate. The bromoethyl group then serves as a handle for subsequent intramolecular cyclization, providing a streamlined route to cyclic carbamates, most notably 2-oxazolidinones. This class of heterocycles is the core of several important antibiotics, including Linezolid.[1] This one-reagent, two-transformation approach can offer significant advantages in terms of atom economy and step-efficiency compared to multi-step linear sequences.

Comparative Analysis: Performance, Cost, and Safety

A holistic evaluation of a reagent goes beyond its chemical utility. Here, we compare this compound with Boc anhydride and Cbz-Cl across several key metrics.

Data Presentation: A Head-to-Head Comparison
FeatureThis compoundDi-tert-butyl dicarbonate (Boc₂O)Benzyl Chloroformate (Cbz-Cl)
Primary Application Amine protection & cyclization to oxazolidinonesAmine protection (Boc group)Amine protection (Cbz group)
Typical Yields Good to excellent (often >80%)Excellent (typically >90%)[2]Excellent (typically >90%)[3]
Deprotection/Cleavage Not typically used as a simple protecting groupMild to strong acidic conditions (e.g., TFA, HCl)[4]Catalytic hydrogenolysis (H₂/Pd-C)[3]
Cost per Mole *~$2.42/mmol~$0.32/mmol~$0.15/mmol
Key Advantages Enables one-pot cyclization to valuable heterocyclesMild deprotection, orthogonal to Cbz, widely used in SPPS[5]Stable to acidic and basic conditions, orthogonal to Boc[2]
Key Disadvantages Higher cost, moisture sensitive, corrosiveAcid-labile substrates may be incompatibleRequires hydrogenation, incompatible with reducible groups
Safety Concerns Corrosive, causes severe skin burns and eye damage[6]Skin and eye irritantLachrymator, corrosive
Waste Disposal Halogenated organic waste[3]Non-halogenated organic wasteNon-halogenated organic waste, catalyst recovery

Cost per mole is an approximation based on current market prices for research-grade quantities and may vary significantly based on supplier, purity, and scale.

Experimental Protocols and Methodologies

To provide a practical basis for comparison, the following are representative experimental protocols for the use of each reagent in the context of amine protection.

Protocol 1: Synthesis of an Oxazolidinone using this compound (Illustrative)

This protocol illustrates the cyclization of an amino alcohol to form an oxazolidinone, a key application of this compound.

Materials:

  • (S)-2-amino-3-phenyl-1-propanol (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (S)-2-amino-3-phenyl-1-propanol in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add this compound dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired oxazolidinone.

dot graph TD { A[Amino Alcohol + Et3N in DCM] --> B{Addition of this compound at 0°C}; B --> C{Reaction at Room Temperature (12-16h)}; C --> D[Aqueous Workup]; D --> E[Purification]; E --> F[Oxazolidinone Product]; subgraph "Reaction" A; B; C; end subgraph "Purification" D; E; end }

Workflow for Oxazolidinone Synthesis
Protocol 2: Boc Protection of an Amine

This is a standard procedure for the protection of a primary amine using di-tert-butyl dicarbonate.[1][7]

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium hydroxide (1.1 eq)

  • Tetrahydrofuran (THF) and water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amine in a mixture of THF and water in a round-bottom flask.

  • Add sodium hydroxide and stir until dissolved.

  • Add Boc₂O to the solution and stir vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amine.

dot graph TD { A[Amine in THF/H2O] --> B{Addition of NaOH and Boc2O}; B --> C{Stir at RT (2-4h)}; C --> D[Extraction with Ethyl Acetate]; D --> E[Drying and Concentration]; E --> F[N-Boc Protected Amine]; subgraph "Reaction" A; B; C; end subgraph "Workup" D; E; end }

Boc Protection Workflow
Protocol 3: Cbz Protection of an Amine

This protocol describes the protection of an amine using benzyl chloroformate under Schotten-Baumann conditions.[2][3]

Materials:

  • Amine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (2.0 eq)

  • Dichloromethane (DCM) and water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine in a biphasic mixture of DCM and a 10% aqueous solution of sodium carbonate.

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Add Cbz-Cl dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected amine.

dot graph TD { A[Amine in DCM/aq. Na2CO3] --> B{Addition of Cbz-Cl at 0°C}; B --> C{Stir at RT (2-3h)}; C --> D[Phase Separation and Extraction]; D --> E[Drying and Concentration]; E --> F[N-Cbz Protected Amine]; subgraph "Reaction" A; B; C; end subgraph "Workup" D; E; end }

Cbz Protection Workflow

Causality Behind Experimental Choices

The choice of reaction conditions is dictated by the reactivity of the reagents and the stability of the products.

  • Temperature Control: The initial cooling to 0 °C in protocols involving chloroformates is crucial to manage the exothermic nature of the reaction and to minimize the formation of side products.

  • Base Selection: In the case of chloroformate reactions, a base such as triethylamine or sodium carbonate is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. For Boc protection, a base is also typically used to deprotonate the amine, increasing its nucleophilicity.

  • Solvent Choice: The choice of solvent depends on the solubility of the starting materials and reagents. Biphasic systems are often employed in Schotten-Baumann conditions to facilitate the reaction and subsequent separation of the product.[3]

Cost-Benefit Analysis in Practice

Scenario 1: Synthesis of a Simple Protected Amine

If the primary goal is to simply protect an amine for subsequent transformations, both Boc₂O and Cbz-Cl are significantly more cost-effective than this compound on a per-mole basis. The reactions are high-yielding and the protocols are well-established and robust. The choice between Boc and Cbz would then depend on the orthogonality required for the overall synthetic strategy.[2]

Scenario 2: Synthesis of a 2-Oxazolidinone

Here, the cost-benefit analysis shifts in favor of this compound. While the initial reagent cost is higher, it facilitates a more convergent synthesis, potentially reducing the number of steps, solvent usage, and purification costs compared to a linear sequence starting from a protected amino alcohol. Alternative routes to oxazolidinones, for example from epichlorohydrin, are also highly efficient and cost-effective, particularly on an industrial scale, and should be considered in a comprehensive analysis.[1][8]

Safety and Environmental Considerations

All three reagents require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[6] Chloroformates are corrosive and moisture-sensitive. Waste disposal is a critical consideration in the overall cost analysis. Halogenated waste, such as that generated from reactions with this compound, is typically more expensive to dispose of than non-halogenated waste.[3]

Conclusion: A Strategic Decision

The choice between this compound and more traditional amine protecting group precursors is not a matter of one being universally superior. Instead, it is a strategic decision that must be informed by the specific goals of the synthesis.

  • For straightforward amine protection , the lower cost and well-established protocols for Boc₂O and Cbz-Cl make them the preferred choice.

  • For the efficient synthesis of 2-oxazolidinones and related cyclic carbamates , the step-economy offered by This compound can provide significant value, potentially outweighing its higher initial cost, especially in a research and development setting.

Ultimately, a thorough evaluation of the entire synthetic route, including reagent costs, reaction yields, purification requirements, and waste disposal, will lead to the most cost-effective and efficient chemical synthesis.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromoethyl Chloroformate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the safe handling and disposal of reactive chemical intermediates are paramount. 2-Bromoethyl chloroformate is a key reagent in organic synthesis, valued for its role in introducing the 2-bromoethoxycarbonyl protecting group. However, its utility is matched by its significant hazardous properties. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. By understanding the chemical principles that govern its reactivity, we can execute a disposal plan that is both effective and fundamentally safe.

PART 1: The Core Directive - Understanding the Hazard

Before any procedure, a thorough understanding of the subject's chemical nature is critical. This compound is a highly reactive acyl halide, a class of compounds known for their vigorous reactions.[1] Its primary hazards stem from this reactivity, particularly with water and other nucleophiles.

Key Chemical Hazards:

  • Corrosivity: It is classified as a corrosive substance that causes severe skin burns and eye damage.[2] Contact should be avoided at all costs through the use of appropriate Personal Protective Equipment (PPE).

  • Lachrymator: Like many volatile acyl halides, its vapors are potent lachrymatory agents, causing irritation and tearing upon contact with the eyes.[1]

  • Water Reactivity: This is the most critical property influencing its disposal. This compound reacts with moisture or water to produce corrosive and hazardous byproducts, including hydrogen chloride (HCl), carbon dioxide, and hydrogen bromide.[3] This reaction can be vigorous and exothermic.

The entire disposal strategy is built around controlling this hydrolysis reaction. The goal is to slowly quench the reagent in a controlled manner, neutralizing the acidic byproducts as they form.

PART 2: The Disposal Protocol - A Self-Validating Workflow

This protocol is designed as a complete, self-validating system. It must be performed in its entirety within a certified chemical fume hood.

Step 1: Preparation and Precautionary Measures

Proper preparation is the foundation of a safe procedure. Gather all necessary equipment and reagents before handling the this compound.

Required Materials & Equipment:

  • A large glass beaker or flask (volume should be at least 10 times that of the waste chloroformate).

  • A magnetic stir bar and stir plate.

  • A neutralizing solution: A 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).

  • pH indicator strips or a calibrated pH meter.

  • Appropriate, clearly labeled hazardous waste container for the final aqueous solution.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, a face shield, and a flame-retardant lab coat are mandatory.

Step 2: Controlled Neutralization

This is the active destruction phase. The principle is the slow, controlled addition of the reactive waste to a stirred, basic solution. This ensures that the heat and gas generated during hydrolysis and neutralization are managed safely.

  • Prepare the Base Bath: Place the large beaker on the stir plate inside the fume hood. Fill it with the 5-10% sodium carbonate or sodium bicarbonate solution and add the stir bar. Begin stirring at a moderate speed to create a vortex.

  • Slow Addition of Chloroformate: Using a glass pipette or a dropping funnel, add the this compound to the center of the vortex drop by drop . The rate of addition must be carefully controlled to prevent a rapid evolution of carbon dioxide gas and a dangerous rise in temperature.

  • Observe and Control: If you observe excessive foaming, fizzing, or a rapid temperature increase, immediately halt the addition . Allow the reaction to subside before resuming at a slower rate.

  • Ensure Complete Reaction: Once all the chloroformate has been added, allow the mixture to stir for a minimum of two hours to ensure the reaction has proceeded to completion.

Step 3: Verification and Final Waste Consolidation

Verification is a non-negotiable step to confirm that the waste has been rendered non-hazardous.

  • pH Measurement: Cease stirring and test the pH of the resulting solution using pH paper or a calibrated meter. The target pH is between 6.0 and 9.0.[4]

  • pH Adjustment: If the solution is still acidic (pH < 6.0), slowly add more of the basic solution until the pH is stable within the target range.

  • Final Disposal: Once the pH is confirmed to be neutral, the solution can be transferred to a labeled container for aqueous chemical waste. This container must be disposed of according to your institution's and local hazardous waste regulations.[3][4]

PART 3: Visualization and Data

Experimental Workflow Diagram

The following diagram outlines the logical flow of the disposal procedure, from preparation to final verification.

DisposalWorkflow cluster_prep Step 1: Preparation cluster_neutralization Step 2: Controlled Neutralization cluster_verification Step 3: Verification & Disposal A Assemble Materials & Required PPE in Fume Hood B Prepare 5-10% Aqueous Na2CO3 or NaHCO3 Solution A->B C Begin Stirring Base Solution B->C D Add this compound SLOWLY and Dropwise C->D E Reaction Too Vigorous? D->E F PAUSE Addition E->F Yes G Stir for Minimum 2 Hours Post-Addition E->G No F->D Resume at Slower Rate H Measure pH of Solution G->H I Is pH 6.0 - 9.0? H->I J Add More Base Solution I->J No K Transfer to Labeled Aqueous Waste Container I->K Yes J->H

Caption: A logical workflow for the safe neutralization and disposal of this compound.

Data Presentation: Key Disposal Parameters
ParameterGuidelineRationale
Neutralizing Agent 5-10% w/v Sodium Carbonate or Sodium BicarbonateProvides sufficient buffering capacity to neutralize the HCl byproduct without using a strong, corrosive base.[5]
Reaction Vessel Volume ≥10x the volume of chloroformate wasteAccommodates potential splashing and gas evolution (foaming) to prevent overflow.
Rate of Addition Slow, dropwiseControls the exothermic reaction and prevents a dangerous buildup of heat and CO₂ gas.
Post-Addition Stir Time ≥ 2 hoursEnsures the hydrolysis and neutralization reactions have gone to completion.
Final pH for Disposal 6.0 - 9.0Confirms complete neutralization of acidic byproducts, meeting typical requirements for aqueous waste disposal.[4]

Trustworthiness: The Chemistry Behind the Protocol

The disposal procedure is a practical application of fundamental organic chemistry. The process involves two primary reactions:

  • Hydrolysis: The this compound reacts with water to break down into 2-bromoethanol, carbon dioxide, and hydrochloric acid.

    • BrCH₂CH₂OC(O)Cl + H₂O → BrCH₂CH₂OH + CO₂ + HCl

  • Neutralization: The sodium carbonate in the solution immediately neutralizes the hydrochloric acid as it forms.

    • 2HCl + Na₂CO₃ → 2NaCl + H₂O + CO₂

This controlled, two-step process transforms the volatile, corrosive starting material into less hazardous, water-soluble salts and an alcohol, which can be managed as standard aqueous chemical waste.

By adhering to this detailed protocol, researchers and drug development professionals can confidently manage this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromoethyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of reactive chemical intermediates is paramount. 2-Bromoethyl chloroformate, a valuable reagent in organic synthesis, demands a meticulous approach to personal protection due to its significant hazards. This guide provides an in-depth, experience-driven framework for establishing a robust safety protocol when working with this compound, moving beyond mere compliance to foster a culture of proactive safety and operational excellence.

Understanding the Inherent Risks of this compound

Before detailing personal protective equipment (PPE), it is crucial to understand the causality behind these recommendations. This compound is a corrosive and toxic substance that is also moisture-sensitive.[1] Its primary hazards stem from its ability to cause severe skin burns and eye damage.[1] Inhalation may be fatal, and it is a lachrymator, meaning it can cause a significant flow of tears upon exposure.[1] Furthermore, its reactivity with water can lead to the release of toxic gases.

These properties necessitate a multi-layered PPE strategy that not only prevents direct contact but also mitigates the risks of vapor inhalation and accidental exposure.

Core Personal Protective Equipment (PPE) Ensemble

A foundational PPE ensemble is non-negotiable when handling this compound. This standard setup should be donned before entering any area where the chemical is in use and should only be removed after safely exiting the work area and performing necessary decontamination.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a dual layer of protection against splashes and vapors, safeguarding the entire face from corrosive damage.
Hand Protection Double-gloving with compatible chemical-resistant glovesEnsures a robust barrier against a highly corrosive liquid. The outer glove can be removed if contaminated, leaving a clean inner glove.
Body Protection Chemical-resistant apron over a flame-retardant lab coatProtects the torso and legs from splashes. The flame-retardant lab coat offers a base layer of protection.
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.
Selecting the Right Gloves: A Critical Decision

The choice of glove material is a critical control point in preventing dermal exposure. Not all standard laboratory gloves are suitable for handling this compound.

Glove MaterialBreakthrough TimeRecommendation
Butyl Rubber > 8 hoursExcellent: Recommended as the primary outer glove for prolonged handling.
Viton™ > 8 hoursExcellent: An alternative to Butyl Rubber, offering superior resistance.
Nitrile Rubber Variable (often < 15 minutes)Not Recommended for Primary Contact: Suitable as an inner glove for incidental splash protection only.
Latex Not RecommendedPoor chemical resistance to this compound.

Note: Breakthrough times are estimates and can vary by manufacturer and glove thickness. Always consult the manufacturer's specific chemical resistance data.

Respiratory Protection: An Essential Safeguard

Due to the high inhalation toxicity of this compound, all handling of this chemical must be conducted within a certified chemical fume hood. In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is mandatory.

A full-face respirator with an appropriate combination cartridge is the recommended choice. The cartridge should be NIOSH-approved for protection against organic vapors and acid gases.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as crucial as the PPE itself. The following workflow is designed to minimize exposure and ensure a controlled environment.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep Don full PPE in designated area Inspect Inspect PPE for integrity Prep->Inspect Fume_Hood Verify fume hood is operational Inspect->Fume_Hood Transfer Transfer this compound within fume hood Fume_Hood->Transfer Reaction Perform reaction or procedure Transfer->Reaction Cap Securely cap all containers Reaction->Cap Decon_Equip Decontaminate equipment Cap->Decon_Equip Neutralize_Waste Neutralize waste Decon_Equip->Neutralize_Waste Dispose Dispose of waste and used PPE Neutralize_Waste->Dispose Doff_PPE Doff PPE in designated area Dispose->Doff_PPE

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Neutralization and Waste Management

Proper disposal is a critical final step to ensure safety and environmental compliance. Due to its reactivity, this compound waste must be neutralized before disposal.

Step-by-Step Neutralization Protocol:

  • Work in a Chemical Fume Hood: All neutralization procedures must be performed in a certified chemical fume hood.

  • Prepare a Neutralizing Solution: Slowly add a 10% aqueous solution of sodium bicarbonate to a container of cold water with stirring.

  • Cool the Chloroformate Waste: If the waste is in a solvent, ensure it is cooled in an ice bath.

  • Slow Addition: Very slowly, add the this compound waste to the stirred sodium bicarbonate solution. Be prepared for gas evolution (CO2).

  • Monitor pH: After the addition is complete, continue stirring for at least one hour. Check the pH of the solution to ensure it is neutral (pH 6-8).

  • Dispose of Neutralized Waste: The neutralized aqueous waste should be collected in a designated hazardous waste container and disposed of according to your institution's hazardous waste management guidelines.

Emergency Response Plan: Preparedness for the Unexpected

In the event of an accidental release or exposure, a clear and practiced emergency response plan is essential.

Emergency_Response cluster_Immediate_Actions Immediate Actions cluster_Spill_Control Spill Control (Trained Personnel Only) cluster_Follow_Up Follow-Up Spill_Exposure Spill or Exposure Occurs Evacuate Evacuate immediate area Spill_Exposure->Evacuate Remove_Clothing Remove contaminated clothing Spill_Exposure->Remove_Clothing Alert Alert nearby personnel Evacuate->Alert Don_Emergency_PPE Don emergency PPE (including respirator) Alert->Don_Emergency_PPE Rinse Rinse affected area with copious amounts of water Remove_Clothing->Rinse Seek_Medical Seek immediate medical attention Rinse->Seek_Medical Contain Contain spill with inert absorbent material Don_Emergency_PPE->Contain Neutralize Neutralize with sodium bicarbonate Contain->Neutralize Collect Collect waste in a sealed container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Report Report incident to supervisor and EHS Seek_Medical->Report Report->Decontaminate

Caption: A clear emergency response plan for spills or exposures.

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

In case of inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

In case of a spill: Evacuate the area. Wearing appropriate PPE, including respiratory protection, cover the spill with an inert absorbent material such as sand or vermiculite.[1] Once absorbed, scoop the material into a container for neutralization and disposal.

By integrating these detailed PPE protocols, operational plans, and emergency procedures into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.